molecular formula C22H39O3P B154929 Dioctyl phenylphosphonate CAS No. 1754-47-8

Dioctyl phenylphosphonate

Cat. No.: B154929
CAS No.: 1754-47-8
M. Wt: 382.5 g/mol
InChI Key: HAKMAMKAFTZXOZ-UHFFFAOYSA-N
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Description

Dioctyl Phenylphosphonate is a taste sensor, or a constituent of a receptor membrane of a taste sensor use in tasting substances.>This compound is a plasticizer.>

Properties

IUPAC Name

dioctoxyphosphorylbenzene
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InChI

InChI=1S/C22H39O3P/c1-3-5-7-9-11-16-20-24-26(23,22-18-14-13-15-19-22)25-21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3
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InChI Key

HAKMAMKAFTZXOZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCOP(=O)(C1=CC=CC=C1)OCCCCCCCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H39O3P
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DSSTOX Substance ID

DTXSID1061946
Record name Phosphonic acid, P-phenyl-, dioctyl ester
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Molecular Weight

382.5 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name Dioctyl phenylphosphonate
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Vapor Pressure

0.00000195 [mmHg]
Record name Dioctyl phenylphosphonate
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CAS No.

1754-47-8
Record name Dioctyl phenylphosphonate
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Record name Di-n-octyl phenyl phosphonate
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Record name DIOCTYLPHENYLPHOSPHONATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Dioctyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phenylphosphonate (DOPP) is an organophosphorus compound with the chemical formula C22H39O3P. It is a colorless to pale yellow liquid primarily utilized as a plasticizer, particularly in the fabrication of ion-selective electrodes and sensors.[1] Its lipophilic nature and compatibility with various polymers, such as polyvinyl chloride (PVC), make it a valuable component in creating membranes for chemical sensing applications, including taste sensors.[1][2] This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, including detailed experimental protocols and data presented for clarity and comparative analysis.

Physicochemical Properties

This compound is characterized by the following properties:

PropertyValueSource
Molecular Formula C22H39O3PPubChem
Molecular Weight 382.52 g/mol Sigma-Aldrich
CAS Number 1754-47-8Sigma-Aldrich
Appearance Colorless to pale yellow liquidPubChem
Boiling Point 207 °C at 4 mmHgSigma-Aldrich
Density 0.967 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.478Sigma-Aldrich
Vapor Pressure 0.00000195 mmHgPubChem
Flash Point 113 °C (closed cup)Sigma-Aldrich
Solubility Miscible with tetrahydrofuranGuidechem

Synthesis of this compound

The synthesis of this compound can be achieved through the direct esterification of phenylphosphonic acid with n-octanol. This reaction can be effectively carried out under microwave irradiation, which has been shown to be superior to conventional heating methods. The use of an ionic liquid, such as [bmim][BF4], can have a beneficial effect, allowing for lower reaction temperatures and shorter reaction times.

Experimental Protocol: Microwave-Assisted Direct Esterification

This protocol is adapted from the general procedure for the synthesis of dialkyl phenylphosphonates described by Keglevich et al. (2019).

Materials:

  • Phenylphosphonic acid (1)

  • n-Octanol

  • [bmim][BF4] (optional ionic liquid additive)

  • Microwave reactor

  • Sealed microwave-compatible reaction vessel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a sealed microwave-compatible reaction tube, combine phenylphosphonic acid (0.63 mmol, 0.10 g) and a 15-fold excess of n-octanol (9.45 mmol, 1.5 mL).

  • Optional Additive: If using an ionic liquid, add [bmim][BF4] (0.060 mmol, 0.012 mL) to the reaction mixture.

  • Microwave Irradiation: Place the sealed tube in the microwave reactor and irradiate the mixture with 50–150 W power. The reaction temperature and time should be optimized as indicated in the source literature, with pressures ranging from 1 to 18 bar.

  • Work-up: After the reaction is complete (monitored by an appropriate method such as TLC or GC), cool the mixture to room temperature.

  • Purification: The crude product is purified by column chromatography on silica gel. The excess n-octanol is first removed under reduced pressure. The residue is then subjected to chromatography using an appropriate eluent system to isolate the pure this compound.

  • Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy, to confirm its identity and purity.

Synthesis Pathway

The synthesis of this compound from phenylphosphonic acid and n-octanol proceeds through a direct esterification reaction. This can be represented by the following logical relationship:

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Phenylphosphonic_Acid Phenylphosphonic Acid Dioctyl_Phenylphosphonate This compound Phenylphosphonic_Acid->Dioctyl_Phenylphosphonate + 2 equivalents n_Octanol n-Octanol n_Octanol->Dioctyl_Phenylphosphonate + Water Water Dioctyl_Phenylphosphonate->Water - 2 H2O

Caption: Synthesis of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup: Combine Phenylphosphonic Acid and n-Octanol start->reaction_setup mw_irradiation Microwave Irradiation reaction_setup->mw_irradiation workup Reaction Work-up: Cooling and solvent removal mw_irradiation->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, IR, etc. purification->characterization end End characterization->end

Caption: Experimental Workflow for Synthesis.

Applications

The primary application of this compound is as a plasticizer in the preparation of polymeric membranes for ion-selective electrodes and chemical sensors.[1] Its inclusion in PVC membranes, for instance, enhances their ion-exchange properties and response characteristics. There is no significant body of research indicating its involvement in biological signaling pathways or its direct use in drug development, its role being confined to analytical and materials science applications.

References

Dioctyl Phenylphosphonate (CAS 1754-47-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioctyl phenylphosphonate (DOPP), CAS number 1754-47-8, is an organophosphorus compound with the chemical formula C22H39O3P. Primarily utilized as a plasticizer, it plays a crucial role in the fabrication of ion-selective electrodes and taste sensors. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and in-depth methodologies for its principal applications. While direct biological and toxicological data on this compound are limited, this document also discusses the broader context of organophosphorus compounds in medicinal chemistry to offer insights for drug development professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below, compiled from various sources.[1][2][3]

PropertyValue
CAS Number 1754-47-8
Molecular Formula C22H39O3P
Molecular Weight 382.52 g/mol
Appearance Colorless to pale yellow liquid
Density 0.967 g/mL at 25 °C
Boiling Point 207 °C at 4 mmHg
Refractive Index n20/D 1.478
Solubility Miscible with tetrahydrofuran

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phenylphosphonic dichloride with 1-octanol. The following is a representative experimental protocol.

Experimental Protocol: Synthesis

Materials:

  • Phenylphosphonic dichloride

  • 1-Octanol

  • Anhydrous diethyl ether (Et2O)

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/ethyl acetate mixture)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine are placed. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Phenylphosphonic Dichloride: The Grignard reagent is cooled in an ice bath, and a solution of phenylphosphonic dichloride in anhydrous diethyl ether is added dropwise with stirring.

  • Esterification: A solution of 1-octanol in anhydrous diethyl ether is then added to the reaction mixture. The reaction is stirred at room temperature for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ = 7.87–7.74 (m, 2 H), 7.58–7.51 (m, 1 H), 7.51–7.42 (m, 2 H), 4.11–3.95 (m, 4 H), 1.71–1.62 (m, 4 H), 1.39–1.31 (m, 4 H), 1.31–1.20 (m, 16 H), 0.87 (t, J = 6.9 Hz, 6 H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ = 132.5, 132.4, 132.0, 131.9, 129.5, 128.6, 128.5, 127.7, 66.3, 66.2, 31.9, 30.6, 30.6, 29.3, 29.2, 25.7, 22.8, 14.2.

  • IR (ATR): 2924, 2855, 1439, 1251, 1131, 977, 748, 695, 564 cm⁻¹.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Final Product Phenylphosphonic Dichloride Phenylphosphonic Dichloride Reaction with Grignard Reagent Reaction with Grignard Reagent Phenylphosphonic Dichloride->Reaction with Grignard Reagent 1-Octanol 1-Octanol Esterification Esterification 1-Octanol->Esterification Reaction with Grignard Reagent->Esterification Work-up Work-up Esterification->Work-up Purification (Column Chromatography) Purification (Column Chromatography) Work-up->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

Synthesis workflow for this compound.

Applications in Sensor Technology

This compound is extensively used as a plasticizer in the preparation of polymeric membranes for ion-selective electrodes and taste sensors.[4][5] It enhances the elasticity and ion-transport properties of the membrane.

Ion-Selective Electrodes

Principle: Ion-selective electrodes (ISEs) are potentiometric devices that measure the activity of a specific ion in a solution. The core component is an ion-selective membrane that exhibits a selective response to the target ion. This compound is incorporated into a polymer matrix, typically polyvinyl chloride (PVC), along with an ionophore that selectively binds the target ion.

Experimental Protocol: Fabrication of an Ion-Selective Electrode

Materials:

  • Polyvinyl chloride (PVC)

  • This compound (DOPP)

  • Ionophore (specific to the target ion)

  • Tetrahydrofuran (THF)

  • Electrode body

  • Internal filling solution (containing a known concentration of the target ion and a salt like KCl)

  • Ag/AgCl wire (internal reference electrode)

Procedure:

  • Membrane Cocktail Preparation: A precise amount of PVC, DOPP, and the ionophore are dissolved in THF to form a homogenous solution. The ratio of these components is critical for the electrode's performance.

  • Membrane Casting: The cocktail is poured into a glass ring on a flat glass plate and the THF is allowed to evaporate slowly, resulting in a thin, flexible membrane.

  • Electrode Assembly: A small disc is cut from the membrane and attached to the end of the electrode body. The electrode body is then filled with the internal filling solution, and the Ag/AgCl wire is inserted.

  • Conditioning: The assembled electrode is conditioned by soaking it in a solution of the target ion for several hours before use.

G cluster_materials Membrane Components cluster_fabrication Fabrication Process cluster_product Final Product PVC PVC Membrane Cocktail Preparation Membrane Cocktail Preparation PVC->Membrane Cocktail Preparation DOPP DOPP DOPP->Membrane Cocktail Preparation Ionophore Ionophore Ionophore->Membrane Cocktail Preparation THF THF THF->Membrane Cocktail Preparation Membrane Casting Membrane Casting Membrane Cocktail Preparation->Membrane Casting Electrode Assembly Electrode Assembly Membrane Casting->Electrode Assembly Conditioning Conditioning Electrode Assembly->Conditioning Ion-Selective Electrode Ion-Selective Electrode Conditioning->Ion-Selective Electrode

Fabrication workflow for an ion-selective electrode.
Taste Sensors

Principle: Similar to ISEs, taste sensors utilize lipid/polymer membranes to detect taste substances. These sensors can distinguish between different tastes like bitterness, saltiness, and umami.[5][6] this compound is a key component of the membrane, providing the necessary plasticity.[5][6]

Experimental Protocol: Preparation of a Taste Sensor Membrane

Materials:

  • Polyvinyl chloride (PVC)

  • This compound (DOPP)

  • Lipid (e.g., oleic acid, for specific taste reception)

  • Tetrahydrofuran (THF)

Procedure:

  • Membrane Solution: PVC, DOPP, and a specific lipid are dissolved in THF. The choice of lipid determines the taste the sensor will be most sensitive to.

  • Membrane Formation: The solution is poured into a petri dish, and the THF is allowed to evaporate, forming a thin membrane.

  • Sensor Assembly: A piece of the membrane is attached to a sensor probe, which is then connected to a potentiometer for measurements.

Relevance to Drug Development

While this compound itself is not currently used as an active pharmaceutical ingredient, the broader class of organophosphorus compounds is of significant interest in drug development.[7][8][9]

General Roles of Organophosphorus Compounds in Medicine:

  • Enzyme Inhibitors: Many organophosphorus compounds are potent inhibitors of enzymes, particularly serine hydrolases. This property is exploited in the design of drugs targeting specific enzymatic pathways.

  • Phosphate Mimics: The phosphonate group can act as a stable mimic of the phosphate group in biological systems. This allows for the design of nucleotide and peptide analogs with therapeutic potential.[7]

  • Prodrugs: The lipophilicity of organophosphorus esters can be modulated to improve the pharmacokinetic properties of drugs.

Toxicological Considerations: The toxicological profile of this compound has not been extensively studied.[1] Safety data sheets indicate that it may cause skin and eye irritation.[1] As with many organophosphorus compounds, the potential for neurotoxicity should be a consideration in any potential therapeutic application, although there is no specific data for DOPP in this regard. The use of plasticizers like this compound in medical devices also warrants careful evaluation of leaching and potential long-term health effects.[10][11][12][13]

G cluster_properties Key Properties Organophosphorus Compounds Organophosphorus Compounds Enzyme Inhibition Enzyme Inhibition Organophosphorus Compounds->Enzyme Inhibition Exhibit Phosphate Mimicry Phosphate Mimicry Organophosphorus Compounds->Phosphate Mimicry Can act as Modulation of Lipophilicity Modulation of Lipophilicity Organophosphorus Compounds->Modulation of Lipophilicity Allow Drug Development Drug Development Enzyme Inhibition->Drug Development Therapeutic Target Phosphate Mimicry->Drug Development Design of Analogs Modulation of Lipophilicity->Drug Development Improved Pharmacokinetics

Role of organophosphorus compounds in drug development.

Conclusion

This compound (CAS 1754-47-8) is a well-characterized compound with established applications in sensor technology. Its role as a plasticizer is critical for the performance of ion-selective electrodes and taste sensors. For drug development professionals, while DOPP itself does not have direct therapeutic applications, the chemistry of organophosphorus compounds offers a rich field for the design of novel drugs. A significant lack of biological and toxicological data for this compound highlights the need for further research to fully assess its potential and safety profile, particularly if its use in applications with human contact, such as medical devices, is considered.

References

"dioctyl phenylphosphonate physical and chemical properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dioctyl Phenylphosphonate

Introduction

This compound (DOPP) is an organophosphorus compound belonging to the phosphonate ester family. It is characterized by a phenyl group and two octyl ester groups attached to a central phosphorus atom. This document provides a comprehensive overview of the physical, chemical, and toxicological properties of DOPP, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

General and Chemical Information

This compound is also known by several synonyms, including DOPP, Di-n-octyl phenyl phosphonate, and Phenylphosphonic acid dioctyl ester[1][2][3]. It is registered under CAS number 1754-47-8[1][4][5].

Identifier Value
IUPAC Name dioctoxyphosphorylbenzene[2]
Synonyms DOPP, Di-n-octyl phenyl phosphonate, Phenylphosphonic acid dioctyl ester[1][2][4]
CAS Number 1754-47-8[1][4][5]
EC Number 217-142-6[2][4]
Molecular Formula C22H39O3P[1][5]
Linear Formula C6H5P(O)[O(CH2)7CH3]2[3][4]
Molecular Weight 382.52 g/mol [1][4]
InChI Key HAKMAMKAFTZXOZ-UHFFFAOYSA-N[5]

Physical Properties

DOPP is a colorless to pale yellow, clear liquid at room temperature[2][6][7]. It is miscible with tetrahydrofuran but has very low solubility in water[6][7][8].

Property Value Conditions
Appearance Colorless or pale yellow clear liquid[2][6][7]Ambient
Density 0.967 g/mL[4][6]at 25 °C
Boiling Point 207 °C[4][8]at 4 mmHg
Refractive Index 1.478[4][8]n20/D
Vapor Pressure 0.00000195 mmHg[2]Not Specified
Water Solubility <0.2 g/L[8]at 25 °C

Chemical Properties and Reactivity

Stability: this compound is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area in a tightly sealed container[6][9].

Reactivity:

  • Incompatible Materials: It is incompatible with strong oxidizing agents[6].

  • Hazardous Decomposition: When heated to decomposition, particularly under fire conditions, it can emit toxic fumes of carbon oxides and phosphorus oxides[6][7].

  • Hazardous Reactions: No hazardous polymerization or other hazardous reactions have been reported under normal processing conditions[6][9].

Experimental Protocols

Purification Methodology

A common method for the purification of this compound is high-vacuum distillation[7].

Protocol: High-Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum pump capable of reaching pressures in the range of 1-5 mmHg. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask. It is advisable to add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation Process:

    • Begin stirring if using a magnetic stirrer.

    • Gradually apply vacuum to the system, monitoring the pressure with a manometer.

    • Once the desired pressure (e.g., 4 mmHg) is achieved and stable, begin heating the distillation flask using a heating mantle.

    • Slowly increase the temperature until the compound begins to boil and distill.

  • Fraction Collection: Collect the fraction that distills at the reported boiling point (approximately 207 °C at 4 mmHg) in the receiving flask[8].

  • Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Used to identify functional groups. The spectrum of DOPP would show characteristic peaks for P=O, P-O-C, and C-H bonds of the aromatic and alkyl groups. Data is available from sources like the NIST Chemistry WebBook[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, confirming the presence and connectivity of the phenyl and octyl groups.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide structural information through fragmentation patterns. Electron ionization mass spectrometry data for DOPP is available[5].

Spectroscopic Data Summary

While raw spectral data is beyond the scope of this guide, various databases provide access to it.

Technique Availability Reference
Infrared (IR) Spectrum AvailableNIST Chemistry WebBook, ChemicalBook[5][10]
Mass Spectrum (Electron Ionization) AvailableNIST Chemistry WebBook, PubChem[2][5]
¹H NMR Spectrum AvailableChemicalBook[10]
¹³C NMR Spectrum AvailableGuidechem, ChemicalBook[7][10]

Visualizations

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_spectroscopy Spectroscopic Techniques Synthesis Chemical Synthesis Workup Reaction Workup Synthesis->Workup Crude Product Purification High-Vacuum Distillation Workup->Purification Impure DOPP Purity_Check Purity Assessment (e.g., GC-MS) Purification->Purity_Check Purified DOPP Structure_Confirm Structural Elucidation Purity_Check->Structure_Confirm Purity >95% IR IR Spectroscopy Structure_Confirm->IR NMR NMR (¹H, ¹³C) Structure_Confirm->NMR MS Mass Spectrometry Structure_Confirm->MS Final_Product Verified DOPP Structure_Confirm->Final_Product Confirmed Structure

Caption: Experimental workflow for synthesis and characterization of this compound.

Safety and Toxicology

The toxicological properties of this compound have not been thoroughly investigated[6]. It may cause irritation upon contact[2]. Standard laboratory safety precautions should be followed.

Safety Parameter Value
Flash Point 113 °C (235.4 °F) - closed cup
Acute Toxicity Intravenous LDLo (mouse) = 100 mg/kg[2]
Carcinogenicity Not identified as a probable, possible, or confirmed human carcinogen by IARC[6]
Personal Protective Equipment (PPE) Eyeshields, gloves, protective clothing[9]
Fire Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6]

References

Dioctyl Phenylphosphonate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dioctyl phenylphosphonate (DOPP), a compound of interest in various scientific and industrial applications, including its use as a plasticizer and in the formulation of ion-selective electrodes. Due to a scarcity of publicly available quantitative solubility data, this document focuses on providing known solubility information, predicting solubility in common organic solvents based on physicochemical principles, and detailing a robust experimental protocol for researchers to determine precise solubility values.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility. This compound is a high molecular weight ester with a significant nonpolar character due to the two octyl chains, and a polar phosphonate group along with an aromatic phenyl ring.

PropertyValueReference
Molecular Formula C22H39O3P
Molecular Weight 382.52 g/mol
Appearance Colorless to pale yellow liquid
Density 0.967 g/mL at 25 °C
Boiling Point 207 °C at 4 mmHg
Refractive Index n20/D 1.478
Flash Point 113 °C (closed cup)
Water Solubility <0.2 g/L at 25 °C

Solubility of this compound in Organic Solvents

SolventSolvent TypeExpected Solubility
Tetrahydrofuran (THF)Polar AproticMiscible
HexaneNonpolarLikely Soluble/Miscible
TolueneNonpolar (Aromatic)Likely Soluble/Miscible
DichloromethanePolar AproticLikely Soluble/Miscible
AcetonePolar AproticLikely Soluble/Miscible
MethanolPolar ProticLikely Sparingly Soluble
EthanolPolar ProticLikely Sparingly Soluble
WaterPolar ProticInsoluble (<0.2 g/L)

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data, the following gravimetric method is a standard approach for determining the solubility of a liquid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with airtight caps (e.g., screw caps with PTFE liners)

  • Calibrated pipettes and syringes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material, 0.45 µm pore size)

  • Evaporating dish or pre-weighed vial

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Using a calibrated pipette, add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation. This ensures that the solvent becomes saturated with the solute and that equilibrium is reached.

  • Phase Separation and Sampling:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for the separation of the undissolved this compound.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

  • Filtration:

    • Immediately filter the collected supernatant through a syringe filter (compatible with the solvent) into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved micro-droplets.

  • Solvent Evaporation and Quantification:

    • Determine the mass of the filtered saturated solution.

    • Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

    • Once the solvent is completely removed, reweigh the dish or vial containing the this compound residue.

  • Calculation of Solubility:

    • The solubility can be calculated in various units, such as g/L, mg/mL, or mole fraction.

      • Solubility (g/L) = (Mass of DOPP residue (g) / Volume of supernatant taken (L))

      • Solubility (mass fraction) = (Mass of DOPP residue (g) / Mass of saturated solution (g))

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the chosen organic solvent before starting the experiment.

Visualizing Key Concepts

To further aid in the understanding of the principles and processes discussed, the following diagrams have been generated.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Factors Solute_Polarity Polarity (Phosphonate Group) Solubility Solubility Solute_Polarity->Solubility Favors polar solvents Solute_NonPolarity Non-Polarity (Octyl Chains, Phenyl Ring) Solute_NonPolarity->Solubility Favors non-polar solvents Solvent_Polarity Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding Capacity Solvent_H_Bonding->Solubility Can hinder or enhance Temperature Temperature Temperature->Solubility Generally increases Pressure Pressure Pressure->Solubility Significant for gases

Caption: Factors influencing the solubility of this compound.

G A Prepare Supersaturated Solution (Excess DOPP + Solvent) B Equilibrate at Constant Temperature (e.g., 24-72h with agitation) A->B C Allow Phase Separation (Settle for >12h) B->C D Sample Supernatant C->D E Filter Sample (0.45 µm syringe filter) D->E F Weigh Filtered Sample E->F G Evaporate Solvent F->G H Weigh DOPP Residue G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining the solubility of DOPP.

Unveiling the Profile of Dioctyl Phenylphosphonate: A Substance of Industrial Application, Not a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, there is no evidence to suggest that dioctyl phenylphosphonate possesses a biological mechanism of action relevant to researchers, scientists, and drug development professionals. The compound is primarily utilized in industrial applications as a plasticizer and a component in sensor technology. This guide summarizes the existing knowledge on this compound, clarifying its established roles and the conspicuous absence of data regarding any pharmacological activity.

This compound (DOPP) is a chemical compound with the formula C22H39O3P. It is recognized for its utility as a plasticizer, a substance added to materials to increase their flexibility and durability. Its applications extend to the fabrication of ion-selective electrodes and taste sensors, where it plays a role in the detection of specific ions or taste profiles.

A thorough investigation into its biological effects, cellular targets, and potential signaling pathways has yielded no specific information. Toxicological data is limited to general observations, such as a lethal dose low (LDLo) in mice when administered intravenously, and the potential for irritation. However, detailed studies elucidating any interaction with biological systems at a molecular level are not present in the public domain.

It is crucial to distinguish this compound from other compounds with similar naming conventions that do possess known pharmacological effects. For instance, dioctyl sodium sulfosuccinate is a laxative with a well-documented mechanism of action involving the stimulation of intestinal secretion. Similarly, various phosphonate-containing compounds are utilized in drug design, often as prodrugs to improve the pharmacokinetic properties of a therapeutic agent. However, this compound itself has not been identified as a therapeutic agent or a compound with a direct biological mechanism of action.

In the absence of any data on its pharmacological properties, the creation of a technical guide detailing its mechanism of action, including signaling pathways and experimental protocols, is not feasible. The following sections provide a summary of the available chemical and safety information for this compound.

Chemical and Physical Properties

PropertyValue
Molecular Formula C22H39O3P
Molecular Weight 382.52 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 1754-47-8

Toxicology Summary

MetricValueSpeciesRoute
LDLo (Lethal Dose Low) 100 mg/kgMouseIntravenous

Logical Relationship: Current Understanding of this compound

The following diagram illustrates the current understanding of this compound based on available information. It highlights its established applications and the lack of evidence for a biological mechanism of action.

This compound Understanding cluster_known Established Information cluster_unknown Lack of Evidence Chemical Identity This compound (C22H39O3P) Industrial Applications Industrial Applications Chemical Identity->Industrial Applications is used in Biological Activity Biological Mechanism of Action Chemical Identity->Biological Activity no evidence of Plasticizer Plasticizer Industrial Applications->Plasticizer Sensor Component Component in Sensors (Ion-Selective Electrodes, Taste Sensors) Industrial Applications->Sensor Component Signaling Pathways Signaling Pathways Biological Activity->Signaling Pathways Cellular Targets Cellular Targets Biological Activity->Cellular Targets Pharmacological Effects Pharmacological Effects Biological Activity->Pharmacological Effects

Current knowledge of this compound.

In-depth Technical Guide on Dioctyl Phenylphosphonate (DOPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of dioctyl phenylphosphonate (DOPP), a versatile organophosphorus compound. The information presented herein is intended for researchers, scientists, and professionals in drug development and material science, focusing on its synthesis, core applications, and relevant experimental methodologies. While phosphonates as a class are significant in medicinal chemistry, this guide will focus on the established, non-pharmaceutical applications of DOPP where detailed scientific literature is available.

Core Properties of this compound

This compound (CAS No. 1754-47-8) is a colorless to pale yellow liquid. It is primarily recognized for its role as a plasticizer and a key component in the fabrication of ion-selective electrodes.[1]

PropertyValue
Molecular Formula C22H39O3P
Molecular Weight 382.52 g/mol
Density 0.967 g/mL at 25 °C
Boiling Point 207 °C at 4 mmHg
Refractive Index n20/D 1.478
Flash Point 113 °C (closed cup)

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the esterification of phenylphosphonic acid being a prominent route. The Michaelis-Arbuzov reaction represents a fundamental principle in the formation of the carbon-phosphorus bond central to this compound.

Experimental Protocol: Microwave-Assisted Direct Esterification

A contemporary and efficient method for the synthesis of this compound is the microwave-assisted direct esterification of phenylphosphonic acid with octanol. This method, as described in the work of Keglevich et al. (2019), offers high conversion rates and yields.[2][3][4]

Materials:

  • Phenylphosphonic acid

  • Octanol

  • 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) (as catalyst)

  • Microwave reactor

Procedure:

  • A mixture of phenylphosphonic acid and a 15-fold molar excess of octanol is prepared.

  • 10% of [bmim][BF4] is added to the mixture as a catalyst.

  • The reaction mixture is irradiated in a microwave reactor at 180 °C for 45 minutes.

  • Upon completion, the product is isolated and purified.

Quantitative Data for Synthesis

The following table summarizes the quantitative data for the microwave-assisted direct esterification of phenylphosphonic acid with octanol, based on the findings of Keglevich et al. (2019).[2][3][4]

ReactantsMolar Ratio (Acid:Alcohol)CatalystTemperature (°C)Time (min)Conversion (%)Yield of this compound (%)
Phenylphosphonic Acid, Octanol1:15[bmim][BF4]1804510090

Logical Workflow for Synthesis

Synthesis_Workflow Workflow for the Synthesis of this compound start Start reactants Mix Phenylphosphonic Acid and 15-fold excess Octanol start->reactants catalyst Add 10% [bmim][BF4] catalyst reactants->catalyst microwave Microwave Irradiation (180 °C, 45 min) catalyst->microwave isolation Isolate Crude Product microwave->isolation purification Purify Product isolation->purification end End: Pure Dioctyl Phenylphosphonate purification->end

Caption: Workflow for the synthesis of this compound.

Application in Ion-Selective Electrodes

A significant application of this compound is its use as a plasticizer in the fabrication of poly(vinyl chloride) (PVC) matrix membranes for ion-selective electrodes (ISEs). These sensors are utilized for the potentiometric determination of various ions. Notably, DOPP has been employed in the development of a uranyl ion-selective sensor.[1][5]

Experimental Protocol: Fabrication of a Uranyl Ion-Selective PVC Membrane Electrode

The following protocol is based on the work of Hassan et al. (2014) for the preparation of a uranyl ion-selective electrode.[5]

Materials:

  • High molecular weight poly(vinyl chloride) (PVC)

  • This compound (DOPP) as a plasticizer

  • Dibutyl butyl phosphonate (DBBP) as an ionophore

  • Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as an anionic additive

  • Tetrahydrofuran (THF)

Procedure:

  • A membrane solution is prepared by dissolving 32.5 mg of PVC, 65.0 mg of DOPP, 2.0 mg of DBBP, and 0.5 mg of KTpClPB in approximately 5 mL of THF.

  • The resulting solution is thoroughly mixed and poured into a glass ring placed on a glass plate.

  • The solvent is allowed to evaporate slowly at room temperature for 24 hours to form a transparent membrane.

  • A disc of the membrane (approximately 5 mm in diameter) is cut and glued to the end of a PVC tube.

  • The tube is filled with an internal reference solution (e.g., 1.0 × 10⁻³ mol L⁻¹ uranyl nitrate).

  • An Ag/AgCl wire is inserted into the internal solution to act as the internal reference electrode.

  • The electrode is conditioned by soaking in a 1.0 × 10⁻³ mol L⁻¹ uranyl nitrate solution for at least 24 hours before use.

Quantitative Data for Uranyl Ion-Selective Electrode Performance

The performance of the uranyl ion-selective electrode using DOPP as a plasticizer is summarized in the table below, based on data from Hassan et al. (2014).[5]

ParameterValue
Ionophore Dibutyl butyl phosphonate (DBBP)
Plasticizer This compound (DOPP)
Linear Concentration Range 5.0 × 10⁻⁶ – 1.0 × 10⁻¹ mol L⁻¹
Nernstian Slope 28.6 mV/decade
pH Range 2.1 – 3.4
Response Time ~30 seconds

Logical Workflow for Ion-Selective Electrode Fabrication

ISE_Fabrication_Workflow Workflow for Uranyl Ion-Selective Electrode Fabrication start Start dissolve Dissolve PVC, DOPP, Ionophore, and Additive in THF start->dissolve cast Cast Membrane Solution in Glass Ring dissolve->cast evaporate Evaporate THF for 24 hours cast->evaporate cut Cut Membrane Disc evaporate->cut assemble Assemble Electrode: Glue Disc to PVC Tube, Fill with Internal Solution, Insert Ag/AgCl wire cut->assemble condition Condition Electrode in Uranyl Nitrate Solution for 24 hours assemble->condition end End: Conditioned Uranyl Ion-Selective Electrode condition->end

Caption: Workflow for the fabrication of a uranyl ion-selective electrode.

Role as a Plasticizer in PVC

Conclusion

This compound is a compound with well-established applications in material science, particularly as a plasticizer in PVC and as a critical component in the fabrication of ion-selective electrodes. Its synthesis can be efficiently achieved through modern techniques such as microwave-assisted direct esterification. While the broader class of phosphonates holds significant interest in drug development, the specific utility of DOPP has been demonstrated in the field of analytical chemistry and polymer science. Further research into the quantitative effects of DOPP on the mechanical and thermal properties of PVC would be beneficial for a more comprehensive understanding of its performance as a plasticizer.

References

In-Depth Toxicological Profile of Dioctyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for Dioctyl Phenylphosphonate (DOPP). Due to the limited publicly available data for DOPP, this guide also incorporates information on structurally similar organophosphate compounds to provide a broader context for its potential toxicological profile. All quantitative data is presented in structured tables, and detailed experimental methodologies for cited studies are included.

Chemical and Physical Properties

This compound (CAS No. 1754-47-8) is an organophosphorus compound with the molecular formula C22H39O3P. It exists as a colorless or pale yellow liquid.[1]

Toxicological Data

The available toxicological data for this compound is primarily focused on local tolerance studies. Data for systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are limited.

Acute Toxicity

Only limited acute toxicity data for this compound is available. An intravenous lowest published lethal dose (LDLo) in mice has been reported as 100 mg/kg.[1] No reliable data for acute oral or dermal LD50 values were identified.

Irritation and Sensitization

Skin Irritation: A study conducted on New Zealand White rabbits according to OECD Guideline 404 found that this compound is not irritating to the skin. A single four-hour, semi-occlusive application of 0.5 g of the test substance resulted in no dermal reactions in any of the three animals tested. The Primary Irritation Index was calculated to be 0.0.

Table 1: Skin Irritation Scores for this compound in Rabbits

Animal NumberErythema and Eschar Formation (24h)Erythema and Eschar Formation (48h)Erythema and Eschar Formation (72h)Oedema Formation (24h)Oedema Formation (48h)Oedema Formation (72h)
1000000
2000000
3000000

Scoring based on the Draize scale (0 = no effect).

Eye Irritation: An eye irritation study in New Zealand White rabbits, following OECD Guideline 405, classified this compound as "minimally irritating" to the eye. A single instillation of 0.1 mL of the substance produced crimson-red conjunctivae with very slight chemosis and, in one case, slight discharge, which resolved by day 8. The highest mean total score observed was 7.3 at the 24-hour observation.

Table 2: Mean Eye Irritation Scores for this compound in Rabbits

Observation TimeCornea (Opacity)IrisConjunctivae (Redness)Conjunctivae (Chemosis)
1 hour0.00.02.01.0
24 hours0.00.01.70.7
48 hours0.00.01.00.3
72 hours0.00.00.70.0
Day 80.00.00.00.0

Scoring based on the Draize scale.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

No data on the germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this compound were identified in the public domain.[2]

Experimental Protocols

Skin Irritation Study (following OECD Guideline 404)

Skin_Irritation_Workflow cluster_preparation Preparation cluster_application Application cluster_observation Observation Animal_Selection Select 3 healthy young adult New Zealand White rabbits Clipping Clip fur from a ~10% area of the dorsal trunk Animal_Selection->Clipping Application Apply 0.5 g of this compound to a 6 cm² area of intact skin Clipping->Application Patching Cover with a gauze patch and semi-occlusive dressing for 4 hours Application->Patching Removal Remove patch and wash the site Patching->Removal Scoring Score for erythema and oedema at 1, 24, 48, and 72 hours post-removal Removal->Scoring

Workflow for the acute dermal irritation study.

Methodology: Three healthy young adult New Zealand White rabbits were used. The day before the test, the fur on the dorsal area of the trunk of each animal was clipped. A dose of 0.5 g of the test substance was applied to a small area (approximately 6 cm²) of intact skin. The treated area was then covered with a gauze patch and a semi-occlusive dressing for a period of 4 hours. After the exposure period, the dressings were removed, and any residual test substance was washed off. The skin was examined for erythema and oedema at 1, 24, 48, and 72 hours after patch removal, and the reactions were scored according to the Draize scale.

Eye Irritation Study (following OECD Guideline 405)

Eye_Irritation_Workflow cluster_preparation Preparation cluster_instillation Instillation cluster_observation Observation Animal_Selection Select 3 healthy young adult New Zealand White rabbits Pre_Exam Examine both eyes for pre-existing corneal defects or irritation Animal_Selection->Pre_Exam Instillation Instill 0.1 mL of this compound into the conjunctival sac of one eye Pre_Exam->Instillation Control The other eye remains untreated as a control Instillation->Control Scoring Score ocular reactions (cornea, iris, conjunctiva) at 1, 24, 48, 72 hours, and day 8 Control->Scoring

Workflow for the acute eye irritation study.

Methodology: Three healthy young adult New Zealand White rabbits were used. Both eyes of each animal were examined for any pre-existing irritation before the start of the study. A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each rabbit. The other eye remained untreated and served as a control. The eyes were examined for ocular reactions (corneal opacity, iritis, and conjunctival redness and chemosis) at 1, 24, 48, and 72 hours, and on day 8 after instillation. The reactions were scored according to the Draize scale.

Discussion and Data Gaps

The available data on this compound is insufficient to conduct a comprehensive toxicological risk assessment. The primary data is limited to skin and eye irritation studies, which suggest a low potential for local irritancy.

Significant data gaps exist for the following critical endpoints:

  • Acute Systemic Toxicity: No oral or dermal LD50 values are available.

  • Repeated Dose Toxicity: No studies on the effects of repeated exposure have been identified.

  • Genotoxicity: There is no information on the mutagenic or clastogenic potential of DOPP.

  • Carcinogenicity: No long-term carcinogenicity bioassays have been performed.

  • Reproductive and Developmental Toxicity: The potential effects on fertility and embryonic development are unknown.

To address these data gaps, further testing in accordance with internationally recognized guidelines (e.g., OECD Test Guidelines) would be necessary. In the absence of such data, a read-across approach using data from structurally similar compounds could be considered. However, a thorough justification for the selection of analogue substances and the applicability of their data would be required.

Conclusion

This compound is classified as non-irritating to the skin and minimally irritating to the eyes based on available animal studies. However, a comprehensive toxicological profile is lacking due to the absence of data on systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Professionals in research and drug development should exercise caution and consider the need for further toxicological evaluation before extensive use or human exposure.

References

Methodological & Application

Application Notes and Protocols: Dioctyl Phenylphosphonate (DOPP) as a Plasticizer in PVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phenylphosphonate (DOPP) is an organophosphate compound utilized as a plasticizer in polyvinyl chloride (PVC) formulations. Distinct from traditional phthalate-based plasticizers, DOPP offers the dual functionality of imparting flexibility and enhancing flame retardancy in the polymer matrix. This attribute makes it a compelling additive in applications where both pliability and fire safety are critical. Its molecular structure, featuring a phenyl group and two octyl chains attached to a phosphonate core, contributes to its performance characteristics, including thermal stability and durability. These application notes provide an overview of the performance of phosphorus-containing plasticizers, exemplified by a representative compound, and detail the standard protocols for their evaluation in a PVC matrix.

Synthesis of this compound (DOPP)

A plausible synthetic route for this compound involves the esterification of phenylphosphonic dichloride with 1-octanol. The following is a generalized laboratory-scale protocol for this synthesis.

Materials:

  • Phenylphosphonic dichloride

  • 1-Octanol

  • Triethylamine (or other suitable HCl scavenger)

  • Anhydrous toluene (or other suitable inert solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Protocol:

  • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add phenylphosphonic dichloride and anhydrous toluene under a nitrogen atmosphere.

  • In the dropping funnel, prepare a solution of 1-octanol and triethylamine in anhydrous toluene.

  • Slowly add the 1-octanol/triethylamine solution to the stirred solution of phenylphosphonic dichloride at room temperature. An exothermic reaction will occur, and a precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction.

  • Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride precipitate.

  • Wash the filtrate with a 5% sodium bicarbonate solution, followed by distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product PPD Phenylphosphonic Dichloride Reaction Esterification in Toluene PPD->Reaction Octanol 1-Octanol Octanol->Reaction TEA Triethylamine TEA->Reaction Filtration1 Filtration Reaction->Filtration1 Remove Precipitate Washing Washing Filtration1->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification DOPP This compound Purification->DOPP PVC_Film_Preparation cluster_materials Materials PVC PVC Resin Dissolving Dissolving in THF PVC->Dissolving DOPP DOPP Mixing Homogeneous Mixing DOPP->Mixing Stabilizer Stabilizer Stabilizer->Mixing THF THF Solvent THF->Dissolving Dissolving->Mixing Casting Film Casting Mixing->Casting Drying Solvent Evaporation Casting->Drying Final_Film PVC Film Drying->Final_Film Plasticization_Mechanism p1 PVC Chain p2 PVC Chain p4 PVC Chain p3 PVC Chain p5 PVC Chain p6 PVC Chain d1 DOPP d2 DOPP d3 DOPP

Application Notes and Protocols for the Use of Dioctyl Phenylphosphonate in Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of dioctyl phenylphosphonate (DOPP) as a plasticizer in the fabrication of ion-selective electrodes (ISEs). DOPP is a widely employed solvent mediator in polyvinyl chloride (PVC) matrix membranes, enhancing the analytical performance of sensors for various ions, notably divalent cations such as lead (Pb²⁺) and calcium (Ca²⁺).

Principle of Operation

Ion-selective electrodes are potentiometric sensors that measure the activity of a specific ion in a solution. The core component of a PVC-based ISE is the ion-selective membrane, which typically consists of a PVC polymer matrix, a plasticizer (in this case, DOPP), and an ionophore. The ionophore is a molecule that selectively binds to the target ion.

The function of this compound as a plasticizer is multifaceted:

  • It dissolves the ionophore and other membrane components, ensuring a homogenous membrane cocktail.

  • It provides a lipophilic environment that facilitates the partitioning of the target ion from the aqueous sample into the membrane.

  • It ensures the mobility of the ionophore and the ion-ionophore complex within the PVC matrix.

  • Its dielectric properties influence the ion-exchange equilibrium at the membrane-sample interface, which is crucial for the electrode's selectivity and sensitivity.

The selective binding of the target ion by the ionophore at the membrane-solution interface generates a potential difference across the membrane. This potential is proportional to the logarithm of the activity of the target ion in the sample solution, as described by the Nernst equation.

Quantitative Data Presentation

The performance of ion-selective electrodes is characterized by several key parameters, including the linear range, Nernstian slope, limit of detection, and selectivity coefficients. The following tables summarize the performance data for ISEs utilizing this compound as a plasticizer for lead (Pb²⁺) and calcium (Ca²⁺) ions.

Table 1: Performance Characteristics of a Lead (Pb²⁺) Ion-Selective Electrode with this compound (DOPP)

ParameterValueReference
Target IonPb²⁺[1][2]
IonophorePolypropylene glycol 425 (PPG-425) complex[1][2]
Linear Range10⁻⁴ to 10⁻¹ mol dm⁻³[1][2]
Nernstian SlopeNear-Nernstian[1]
PlasticizerThis compound (DOPP)[1][2]

Table 2: Performance Characteristics of a Calcium (Ca²⁺) Ion-Selective Electrode with this compound (DOPP)

ParameterValueReference
Target IonCa²⁺[3]
IonophoreCalcium bis[di(4-octylphenyl)-phosphate][3]
Linear RangeBelow 10⁻⁷ to above 10⁻³ M[3]
PlasticizerThis compound (DOPP)[3]

Experimental Protocols

This section provides a detailed, generalized protocol for the fabrication of a PVC-based ion-selective electrode using this compound as the plasticizer.

Materials and Reagents
  • High molecular weight polyvinyl chloride (PVC)

  • This compound (DOPP)

  • Appropriate ionophore for the target ion (e.g., a lead or calcium ionophore)

  • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB) - optional, as an ion-exchanger

  • Tetrahydrofuran (THF), analytical grade

  • Electrode body (e.g., glass or PVC tube)

  • Internal reference electrode (e.g., Ag/AgCl wire)

  • Internal filling solution (containing a known concentration of the target ion and a fixed concentration of chloride)

  • Standard solutions of the target ion

  • Ionic strength adjustment buffer (ISAB)

Protocol for Membrane Cocktail Preparation
  • Accurately weigh the membrane components. A typical composition (by weight) is approximately:

    • PVC: 33%

    • This compound (DOPP): 66%

    • Ionophore: 1-2%

    • Lipophilic salt (if used): ~0.5%

  • Transfer the weighed components into a clean, dry glass vial.

  • Add a sufficient volume of THF to dissolve all components completely. Typically, 1.5-2.0 mL of THF is used for a total of 200 mg of membrane components.

  • Seal the vial and agitate the mixture using a vortex mixer or magnetic stirrer until a homogenous, slightly viscous solution is obtained. This is the membrane cocktail.

Protocol for Membrane Casting and Electrode Assembly
  • Place a clean, flat glass plate on a level surface.

  • Pour the membrane cocktail onto the glass plate, allowing the THF to evaporate slowly in a dust-free environment at room temperature. This process can take 12-24 hours.

  • Once the solvent has fully evaporated, a transparent, flexible membrane will be formed.

  • Carefully peel the membrane from the glass plate.

  • Cut a small disc (typically 5-7 mm in diameter) from the membrane using a cork borer.

  • Mount the membrane disc onto the end of the electrode body. The membrane can be sealed using an adhesive solution of PVC in THF. Ensure a leak-proof seal.

  • Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

  • Insert the internal reference electrode (e.g., Ag/AgCl wire) into the internal filling solution. The electrode is now assembled.

Protocol for Electrode Conditioning and Calibration
  • Conditioning: Before the first use, condition the newly fabricated ISE by soaking it in a solution of the target ion (e.g., 10⁻² M) for several hours (typically 2-4 hours). This allows the membrane to become saturated with the target ion, leading to a stable and reproducible potential.

  • Calibration:

    • Prepare a series of standard solutions of the target ion by serial dilution of a stock solution. The concentrations should span the expected measurement range.

    • Add an ionic strength adjustment buffer (ISAB) to each standard solution to maintain a constant ionic strength.

    • Connect the ISE and an external reference electrode to a high-impedance voltmeter or an ion meter.

    • Immerse the electrodes in the most dilute standard solution and stir gently.

    • Record the potential (in mV) once the reading stabilizes.

    • Rinse the electrodes with deionized water and blot dry between measurements.

    • Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.

    • Plot the measured potential (y-axis) versus the logarithm of the ion activity/concentration (x-axis) to generate a calibration curve. The slope of the linear portion of this curve is the Nernstian slope.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Membrane Preparation cluster_assembly Electrode Assembly cluster_use Electrode Use weigh Weigh Components (PVC, DOPP, Ionophore) dissolve Dissolve in THF weigh->dissolve cast Cast Membrane on Glass Plate dissolve->cast dry Evaporate THF cast->dry cut Cut Membrane Disc dry->cut mount Mount Membrane on Electrode Body cut->mount fill Fill with Internal Solution mount->fill insert Insert Internal Reference Electrode fill->insert condition Condition Electrode insert->condition calibrate Calibrate with Standard Solutions condition->calibrate measure Measure Sample Potential calibrate->measure determine Determine Ion Concentration measure->determine

Caption: Experimental workflow for the fabrication and use of an ion-selective electrode.

Signaling Pathway

Signaling_Pathway ionophore Ionophore (I) complex Ion-Ionophore Complex (M-I) ionophore->complex Complexation complex->ionophore Dissociation potential Generation of Phase Boundary Potential (Measured Signal) complex->potential Charge Separation ion Target Ion (M+) ion->ionophore Selective Binding at Interface

Caption: Conceptual signaling mechanism of an ion-selective electrode.

References

Application Notes and Protocols for the Synthesis of Dioctyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of dioctyl phenylphosphonate, a versatile organophosphorus compound with applications as a plasticizer and in the development of ion-selective electrodes and taste sensors. The described methodology is based on a microwave-assisted direct esterification of phenylphosphonic acid with 1-octanol, which offers a more efficient and rapid alternative to traditional heating methods.

Experimental Protocols

Synthesis of this compound via Microwave-Assisted Esterification

This protocol details the synthesis of this compound by the direct esterification of phenylphosphonic acid with 1-octanol, facilitated by microwave irradiation. This method is advantageous due to its reduced reaction times and potentially higher yields compared to conventional heating.

Materials:

  • Phenylphosphonic acid (C₆H₅PO(OH)₂)

  • 1-Octanol (CH₃(CH₂)₇OH)

  • [bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) or another suitable ionic liquid catalyst

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for column chromatography)

Equipment:

  • Microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine phenylphosphonic acid (1.0 mmol, 158.1 mg), 1-octanol (15.0 mmol, 2.37 mL), and a catalytic amount of [bmim][BF₄] (e.g., 10 mol%, 22.6 mg).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 200-220 °C for a specified time (e.g., 60-120 minutes), with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing diethyl ether (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any unreacted acid.

    • Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect the fractions containing the pure product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless to pale yellow liquid.[1]

  • Characterization:

    • Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and FT-IR.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

ParameterValue
Reactants
Phenylphosphonic Acid1.0 mmol (158.1 mg)
1-Octanol15.0 mmol (2.37 mL)
Catalyst
[bmim][BF₄]10 mol% (22.6 mg)
Reaction Conditions
Temperature220 °C
Reaction Time120 minutes
MethodMicrowave Irradiation
Product
This compoundC₂₂H₃₉O₃P
Molecular Weight382.52 g/mol [2]
AppearanceClear, colorless to pale yellow liquid[1]
Expected Yield70-85% (based on similar syntheses)
Purity (typical)≥95%[2]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Reactants Phenylphosphonic Acid 1-Octanol [bmim][BF4] microwave 2. Microwave Irradiation 220°C, 120 min reactants->microwave extraction 3. Extraction Diethyl Ether microwave->extraction washing 4. Washing NaHCO3, Brine extraction->washing drying 5. Drying & Concentration MgSO4, Rotary Evaporator washing->drying chromatography 6. Column Chromatography Silica Gel (Hexane/EtOAc) drying->chromatography product 7. Pure Product This compound chromatography->product characterization 8. Characterization NMR, IR product->characterization

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Analytical Characterization of Dioctyl Phenylphosphonate (DOPP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dioctyl phenylphosphonate (DOPP), with the chemical formula C₂₂H₃₉O₃P, is an organophosphorus compound utilized as a plasticizer and in the formulation of ion-selective electrodes.[1][2] Its complete and accurate characterization is essential for quality control, research, and ensuring its performance in various applications. This document provides detailed application notes and experimental protocols for the characterization of DOPP using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of DOPP. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon framework. For DOPP, NMR is used to confirm the presence of the phenyl group, the two octyl chains, and their connectivity to the phosphorus atom, thereby verifying the compound's identity and purity.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the DOPP sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Record the spectrum from approximately -1 to 10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon environments.

    • Record the spectrum from approximately 0 to 200 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Data Presentation:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl (Aromatic H)7.4 - 7.8 (m)128 - 133 (m)
O-CH₂ (Octyl)4.0 - 4.2 (m)~68
CH₂ (Octyl Chain)1.2 - 1.7 (m)22 - 32 (m)
CH₃ (Terminal Octyl)0.8 - 0.9 (t)~14
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[3][4] 'm' denotes a multiplet and 't' denotes a triplet.

Visualization:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Data Output DOPP DOPP Sample Dissolve Dissolve in NMR Tube DOPP->Dissolve Solvent CDCl₃ Solvent->Dissolve TMS TMS Standard TMS->Dissolve Spectrometer NMR Spectrometer (e.g., 400 MHz) Dissolve->Spectrometer Acquire Acquire FID (¹H & ¹³C) Spectrometer->Acquire Process Process Data (FT, Phasing) Acquire->Process Spectrum NMR Spectrum Process->Spectrum Structure Structure Verification Spectrum->Structure

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of DOPP.[5] When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separation and identification in complex mixtures. Electron Ionization (EI) is a common method that fragments the molecule in a reproducible manner, providing a characteristic "fingerprint" for structural confirmation.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of DOPP (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrumentation:

    • Gas Chromatograph: Use a GC equipped with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject 1 µL of the sample solution in splitless or split mode. Set the injector temperature to 250-280°C.

    • Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of 300°C and hold for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-500.

    • Interface Temperature: Set the GC-MS interface temperature to 280-300°C.

  • Data Analysis: Identify the peak corresponding to DOPP in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and characteristic fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST).[2]

Data Presentation:

Table 2: Key Mass Spectrometry Data for this compound.

Parameter Value (m/z) Identity/Interpretation
Molecular FormulaC₂₂H₃₉O₃P-
Molecular Weight382.52 g/mol -
Molecular Ion [M]⁺382Corresponds to the intact molecule.
Major Fragment 1270Loss of one octyl chain (C₈H₁₇)
Major Fragment 2159Phenylphosphonate fragment [C₆H₅P(O)OH₂]⁺
Major Fragment 3141Phenylphosphonyl fragment [C₆H₅PO₂]⁺
Major Fragment 4112Octene (from fragmentation of octyl chain)
Base Peak159Most abundant ion in the spectrum.[5]

Visualization:

GCMS_Workflow Sample DOPP in Solvent Injector GC Injector (280°C) Sample->Injector Column GC Column (DB-5ms) Injector->Column Separation IonSource EI Ion Source (70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Analysis DataSystem Data System & Library Detector->DataSystem Signal

Caption: Experimental workflow for GC-MS analysis of DOPP.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[5] For DOPP, FTIR is used to confirm the presence of the phosphoryl (P=O), phosphate ester (P-O-C), aromatic (C=C), and aliphatic (C-H) bonds. The resulting spectrum serves as a unique fingerprint for the compound.

Experimental Protocol:

  • Sample Preparation:

    • Neat Liquid: Place one drop of the liquid DOPP sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This is often the simplest method.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Scan the range from 4000 to 400 cm⁻¹.

  • Data Analysis: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and compare them to known values for organophosphonates.

Data Presentation:

Table 3: Characteristic FTIR Absorption Bands for this compound.

Vibrational Mode Position (cm⁻¹) Intensity
C-H Stretch (Aromatic)3050 - 3100Medium-Weak
C-H Stretch (Aliphatic)2850 - 2960Strong
P=O Stretch (Phosphoryl)1240 - 1260Strong
P-O-C Stretch (Alkyl)1020 - 1050Strong
C=C Stretch (Aromatic Ring)1440 - 1600Medium
C-H Bend (Aromatic)690 - 770Strong
Note: Positions are approximate.[1][7]

Visualization:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Data Processing & Output Sample Liquid DOPP Sample ATR Place on ATR Crystal Sample->ATR Detector Detector ATR->Detector IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Interferometer->ATR Computer Computer (Fourier Transform) Detector->Computer Spectrum FTIR Spectrum Computer->Spectrum Analysis Functional Group Identification Spectrum->Analysis

Caption: Workflow for FTIR analysis using an ATR accessory.

High-Performance Liquid Chromatography (HPLC)

Application Note:

HPLC is a premier technique for assessing the purity of DOPP and quantifying it in various matrices.[8] Due to its relatively non-polar nature, a reversed-phase HPLC (RP-HPLC) method is most suitable. This method separates DOPP from more polar impurities or related substances. Detection is typically achieved using an ultraviolet (UV) detector, leveraging the UV absorbance of the phenyl group.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the DOPP sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 0.1-1.0 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set to a wavelength where the phenyl group absorbs, typically around 254 nm or 265 nm.

  • Data Analysis: The retention time of the major peak is used to identify DOPP. The peak area is proportional to the concentration and is used to determine purity (as area %) or for quantification against a calibration curve.

Data Presentation:

Table 4: Typical RP-HPLC Method Parameters for this compound.

Parameter Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile / Water (85:15, v/v)
Flow Rate1.0 mL/min
Temperature30°C
Detection Wavelength265 nm
Injection Volume20 µL
Expected Retention Time5 - 10 min (highly dependent on exact conditions)

Visualization:

HPLC_Workflow Solvent Mobile Phase (ACN/Water) Pump HPLC Pump (1 mL/min) Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column (30°C) Injector->Column Sample Filtered DOPP Sample Sample->Injector Detector UV Detector (265 nm) Column->Detector Output Chromatogram (Purity Analysis) Detector->Output Thermal_Workflow cluster_params Experimental Conditions cluster_output Data Output & Analysis Sample DOPP Sample (5-10 mg) Pan Load into TGA/DSC Pan Sample->Pan Instrument TGA/DSC Instrument Pan->Instrument TGA_Curve TGA Curve (Mass vs. Temp) Instrument->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) Instrument->DSC_Curve Atmosphere Atmosphere (N₂ or Air) Atmosphere->Instrument Program Heating Program (e.g., 10°C/min) Program->Instrument Stability Determine Thermal Stability & Transitions TGA_Curve->Stability DSC_Curve->Stability

References

Application Note: Mass Spectrometric Fragmentation Analysis of Dioctyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phenylphosphonate (DPPP) is an organophosphorus compound utilized as a plasticizer and flame retardant in various materials. Its detection and characterization are crucial for quality control, environmental monitoring, and safety assessment. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of DPPP. Understanding the fragmentation pattern of DPPP in mass spectrometry is essential for unambiguous compound identification and structural elucidation. This application note provides a detailed protocol for the analysis of this compound by GC-MS and a comprehensive analysis of its electron ionization (EI) fragmentation pathway.

Experimental Protocols

A detailed methodology for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

The choice of sample preparation technique is dependent on the sample matrix.

  • For liquid samples (e.g., water): Solid-phase extraction (SPE) is a common method for the extraction and preconcentration of organophosphorus compounds from aqueous matrices.

  • For solid samples (e.g., polymers, environmental solids): Solvent extraction followed by a cleanup step is typically employed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide residue analysis in food, can be adapted for the extraction of DPPP from various solid matrices.[1]

A general solvent extraction procedure is as follows:

  • Homogenize the solid sample.

  • Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.

  • Add a suitable organic solvent (e.g., acetonitrile, ethyl acetate).

  • Vortex or shake vigorously for a specified time to ensure efficient extraction.

  • Centrifuge the sample to separate the solid debris from the solvent extract.

  • Collect the supernatant for analysis. A further cleanup step using dispersive SPE (d-SPE) may be necessary to remove interfering matrix components.

  • The final extract is then concentrated and reconstituted in a solvent suitable for GC-MS injection (e.g., ethyl acetate, hexane).

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A Series GC/MSD or equivalent.

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 300 °C at a rate of 15 °C/min.

    • Hold at 300 °C for 10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40-550

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the ester and phenyl groups. The quantitative data for the major fragment ions, obtained from the NIST Mass Spectrometry Data Center, are summarized in the table below.[2]

m/zRelative Intensity (%)Proposed Fragment
41100.0[C3H5]+
4385.0[C3H7]+
5580.0[C4H7]+
5760.0[C4H9]+
7055.0[C5H10]+
7730.0[C6H5]+
9915.0[C6H5P]+
11210.0[C8H16]+
14125.0[C6H5P(O)OH]+
15995.0[C6H5P(O)(OH)2]+
1705.0[M-2C8H16]+
2711.0[M-C8H17]+
382<1.0[M]+•

Fragmentation Pathway

The fragmentation of this compound under electron ionization primarily proceeds through the loss of the octyl side chains and cleavage of the P-C and P-O bonds. The molecular ion at m/z 382 is typically of very low abundance or not observed.

fragmentation_pathway M This compound [M]+• (m/z 382) F271 [M-C8H17]+ (m/z 271) M->F271 - C8H17• F112 [C8H16]+• (m/z 112) M->F112 McLafferty Rearrangement F159 [C6H5P(O)(OH)2]+ (m/z 159) F271->F159 - C8H16 F170 [M-2C8H16]+ (m/z 170) F170->F159 - H2O F141 [C6H5P(O)OH]+ (m/z 141) F159->F141 - H2O F77 [C6H5]+ (m/z 77) F141->F77 - PO2H F41 [C3H5]+ (m/z 41) F112->F41 Further fragmentation

Caption: Proposed EI fragmentation pathway of this compound.

The fragmentation is initiated by the ionization of the molecule. A prominent fragmentation route involves the cleavage of a C-O bond of one of the octyl esters, leading to the loss of an octyl radical (C8H17•) and the formation of the ion at m/z 271. Subsequent loss of an octene molecule (C8H16) from this ion results in the formation of the ion at m/z 159, which represents the base peak in the spectrum. This fragment corresponds to dihydroxy(phenyl)phosphane oxide.

Another significant fragmentation pathway is a McLafferty rearrangement, involving the transfer of a hydrogen atom from the octyl chain to the phosphoryl oxygen, followed by the elimination of an octene molecule (C8H16) to form the ion at m/z 170. This ion can then lose a water molecule to form the base peak at m/z 159.

The base peak at m/z 159 can further lose a water molecule to yield the ion at m/z 141. The ion corresponding to the phenyl group ([C6H5]+) is observed at m/z 77. The spectrum is also characterized by a series of hydrocarbon fragments at lower m/z values, with the most abundant being at m/z 41, corresponding to the allyl cation ([C3H5]+).

Conclusion

This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. The detailed experimental protocol for GC-MS analysis and the elucidated fragmentation pathway, supported by quantitative data, serve as a valuable resource for researchers, scientists, and drug development professionals. The characteristic fragment ions, particularly the base peak at m/z 159, can be used for the confident identification and confirmation of this compound in various sample matrices.

References

Application Notes and Protocols for FT-IR Spectral Analysis of Dioctyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phenylphosphonate (DPPP) is an organophosphorus compound with applications as a plasticizer and flame retardant. Its chemical structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a phenyl group and two octyloxy ester groups. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive analytical technique ideal for the identification and quality control of DPPP. This document provides a detailed protocol for the FT-IR spectral analysis of this compound and a comprehensive interpretation of its infrared spectrum.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₂₂H₃₉O₃P CAS Number: 1754-47-8[1][2][3] Molecular Weight: 382.52 g/mol [4]

The key functional groups amenable to FT-IR analysis are the phosphoryl group (P=O), the phenyl group (C₆H₅), the phosphonate-ester linkages (P-O-C), and the long alkyl chains (-C₈H₁₇).

FT-IR Spectral Data

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The following table summarizes the major observed peaks and their assignments.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3060Aromatic C-H StretchPhenyl Group
2956Asymmetric CH₃ StretchAlkyl Chains
2925Asymmetric CH₂ StretchAlkyl Chains
2856Symmetric CH₂ StretchAlkyl Chains
1591C=C StretchPhenyl Ring
1466CH₂ Bending (Scissoring)Alkyl Chains
1440C=C StretchPhenyl Ring
1260P=O StretchPhosphoryl
1160In-plane C-H BendingPhenyl Group
1025P-O-C StretchPhosphonate-Ester
960P-O-C StretchPhosphonate-Ester
722CH₂ RockingAlkyl Chains
694Out-of-plane C-H BendingPhenyl Group

Experimental Protocols

This section details the methodology for acquiring an FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples. An alternative protocol for the traditional transmission method using a liquid cell is also provided.

Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is the recommended method due to its simplicity and minimal sample preparation.

1. Instrumentation and Materials:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., Diamond or ZnSe crystal).
  • This compound sample (liquid).
  • Solvent for cleaning (e.g., isopropanol or ethanol).
  • Lint-free wipes.

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process and Analyze Data Acquire_Spectrum->Process_Data Clean_Up Clean ATR Crystal Process_Data->Clean_Up

ATR FT-IR Experimental Workflow

3. Detailed Steps:

  • Step 1: Instrument Preparation and Background Collection

    • Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Step 2: Sample Measurement

    • Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the FT-IR spectrum of the sample. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (signal-to-noise ratio can be improved with more scans)

  • Step 3: Post-Measurement

    • Clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe to remove all traces of the sample.

    • Process the acquired spectrum as needed (e.g., baseline correction, normalization).

Protocol 2: Transmission FT-IR Spectroscopy (Neat Liquid)

This method uses a demountable liquid cell.

1. Instrumentation and Materials:

  • FT-IR Spectrometer.
  • Demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr).
  • Pipette.
  • This compound sample (liquid).
  • Solvent for cleaning (e.g., hexane or chloroform).
  • Lint-free wipes.

2. Experimental Workflow:

transmission_workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Assemble_Cell Assemble Liquid Cell Background Acquire Background Spectrum (Empty Cell) Assemble_Cell->Background Fill_Cell Fill Cell with Sample Background->Fill_Cell Acquire_Spectrum Acquire Sample Spectrum Fill_Cell->Acquire_Spectrum Process_Data Process and Analyze Data Acquire_Spectrum->Process_Data Clean_Cell Disassemble and Clean Cell Process_Data->Clean_Cell

Transmission FT-IR Workflow

3. Detailed Steps:

  • Step 1: Cell Preparation and Background Collection

    • Ensure the liquid cell windows are clean and free from scratches or fogging.

    • Assemble the demountable cell according to the manufacturer's instructions.

    • Place the empty, assembled cell in the spectrometer's sample holder and collect a background spectrum.

  • Step 2: Sample Loading and Measurement

    • Disassemble the cell and place one or two drops of the this compound sample onto the center of one window.

    • Carefully place the second window on top, ensuring a thin, uniform film of the liquid is formed without air bubbles.

    • Reassemble the cell holder.

    • Place the filled cell in the spectrometer and acquire the FT-IR spectrum using similar parameters as in the ATR method.

  • Step 3: Post-Measurement

    • Disassemble the cell and clean the windows thoroughly with an appropriate solvent and lint-free wipes.

    • Store the windows in a desiccator to prevent damage from moisture.

    • Process the acquired spectrum.

Data Interpretation and Conclusion

The FT-IR spectrum of this compound provides a unique fingerprint that can be used for its identification and characterization. The strong absorption band around 1260 cm⁻¹ is highly characteristic of the P=O stretching vibration in phosphonates. The presence of aromatic C-H stretches above 3000 cm⁻¹ and C=C stretching bands in the 1600-1440 cm⁻¹ region confirm the phenyl group. The intense absorptions in the 2960-2850 cm⁻¹ range are indicative of the long octyl chains. The P-O-C stretching vibrations, typically found in the 1050-950 cm⁻¹ region, are also clearly visible.

By following the detailed protocols outlined in this document, researchers, scientists, and drug development professionals can reliably obtain and interpret the FT-IR spectrum of this compound for quality control, material identification, and research purposes.

References

Application Notes and Protocols: Synthesis of Dioctyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document provides a detailed experimental protocol for the synthesis of Dioctyl Phenylphosphonate (DOPP), a versatile organophosphorus compound. The synthesis is based on the Palladium-catalyzed Hirao cross-coupling reaction, a robust and efficient method for the formation of carbon-phosphorus (C-P) bonds. This protocol is intended for researchers in organic chemistry, materials science, and drug development. It includes a step-by-step methodology, a summary of expected outcomes based on analogous reactions, and a complete workflow visualization.

Introduction

This compound (CAS No. 1754-47-8) is a dialkyl arylphosphonate characterized by a central phosphorus atom bonded to a phenyl group and two octyloxy ester groups.[1] The stable C-P bond makes it and similar compounds valuable as plasticizers, ion-selective electrode components, and intermediates in the synthesis of flame retardants and pharmaceuticals.[2]

The formation of the aryl C-P bond is most effectively achieved through modern cross-coupling reactions, as traditional methods like the Michaelis-Arbuzov reaction are generally inefficient for unactivated aryl halides.[3][4] The Hirao reaction, which utilizes a palladium catalyst to couple an aryl halide with a dialkyl phosphite (H-phosphonate), has become a cornerstone method for this transformation.[5][6] The protocol detailed herein is an adaptation of an improved Hirao cross-coupling procedure, which employs a palladium(II) acetate catalyst with a ferrocene-based phosphine ligand, offering high efficiency and broad functional group tolerance.[6]

Reaction Scheme

The overall reaction for the synthesis of this compound via the Hirao reaction is shown below:

Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

3.1 Materials and Reagents

Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )Amount (mmol)Quantity
Iodobenzene591-50-4C₆H₅I204.015.01.02 g (0.77 mL)
Dioctyl Phosphite3658-48-8C₁₆H₃₅O₃P306.436.01.84 g (2.0 mL)
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3C₄H₆O₄Pd224.500.05 (1 mol%)11.2 mg
1,1'-Bis(diphenylphosphino)ferrocene (dppf)12150-46-8C₃₄H₂₈FeP₂554.380.06 (1.2 mol%)33.3 mg
Triethylamine (NEt₃)121-44-8C₆H₁₅N101.197.51.04 mL
Anhydrous Dioxane123-91-1C₄H₈O₂88.11-20 mL
Diethyl Ether (anhydrous)60-29-7C₄H₁₀O74.12-For extraction
Saturated Sodium Bicarbonate Solution-NaHCO₃ (aq)--For washing
Brine (Saturated NaCl solution)-NaCl (aq)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37-For drying
Silica Gel (for chromatography)7631-86-9SiO₂60.08-For purification

3.2 Equipment

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas (Nitrogen or Argon) line with bubbler

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Vacuum pump for distillation/evaporation

  • Glassware for column chromatography or vacuum distillation setup

3.3 Reaction Procedure

  • Apparatus Setup: Assemble the three-neck flask with a reflux condenser, a rubber septum, and a gas inlet connected to an inert gas line. Flame-dry the entire apparatus under vacuum and backfill with Nitrogen or Argon. Maintain a positive inert gas pressure throughout the reaction.

  • Catalyst Preparation: To the reaction flask, add Palladium(II) acetate (11.2 mg, 0.05 mmol) and dppf (33.3 mg, 0.06 mmol) under a stream of inert gas.

  • Addition of Reagents: Add anhydrous dioxane (20 mL) via syringe, followed by iodobenzene (0.77 mL, 5.0 mmol), dioctyl phosphite (2.0 mL, 6.0 mmol), and triethylamine (1.04 mL, 7.5 mmol).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Cooling: Once the reaction is complete (disappearance of iodobenzene), remove the heating mantle and allow the mixture to cool to room temperature.

3.4 Work-up and Purification

  • Solvent Removal: Remove the dioxane under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in diethyl ether (50 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound is a viscous oil. Purify it using one of the following methods:

    • Method A: Column Chromatography: Purify the crude oil on a silica gel column using a gradient eluent system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate).

    • Method B: Vacuum Distillation: Given the product's high boiling point (207 °C at 4 mmHg), high-vacuum distillation is an effective purification method for larger scales.[2]

3.5 Characterization

The identity and purity of the final product can be confirmed by ¹H NMR, ³¹P NMR, and Mass Spectrometry. The expected molecular weight is 382.52 g/mol .[7]

Quantitative Data

No specific yield has been published for the Hirao synthesis of this compound. However, published yields for analogous palladium-catalyzed cross-coupling reactions of aryl halides with dialkyl phosphites provide a strong basis for expected outcomes.

Aryl HalideDialkyl PhosphiteCatalyst SystemConditionsYield (%)Reference
IodobenzeneDiethyl PhosphitePd(OAc)₂/dppfNEt₃, THF, 68 °C, KOAc additive48[8]
4-IodotolueneDiethyl PhosphitePd(OAc)₂/dppfNEt₃, Neat, 100 °C96[6]
IodobenzeneDiisopropyl PhosphitePd(OAc)₂/dppfDIPEA, Neat, 100 °C98[6]
BromobenzeneDiethyl PhosphitePd(OAc)₂/PPh₃DIPEA, EtOH, Reflux74[8]

This table presents data for similar reactions to provide an estimated yield, which can be expected to be in the range of 70-95% under optimized conditions.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of this compound.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification cluster_analysis 5. Analysis prep Flame-dry glassware under vacuum add_cat Add Pd(OAc)2 and dppf under inert gas prep->add_cat add_reagents Add Dioxane, Iodobenzene, Dioctyl Phosphite, NEt3 add_cat->add_reagents react Heat to 100°C (12-24h) add_reagents->react Start Heating monitor Monitor by TLC/GC-MS react->monitor cool Cool to RT monitor->cool Reaction Complete evap Evaporate Dioxane cool->evap extract Extract with Ether, Wash with NaHCO3/Brine evap->extract dry Dry (MgSO4) & Concentrate extract->dry purify_choice Choose Method dry->purify_choice Crude Product col_chrom Column Chromatography (Silica Gel) purify_choice->col_chrom Small Scale vac_dist High-Vacuum Distillation purify_choice->vac_dist Large Scale analysis Characterize Pure Product (NMR, MS) col_chrom->analysis vac_dist->analysis

Caption: Workflow for this compound Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Dioctyl Phenylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dioctyl phenylphosphonate. The following information is designed to address common challenges and help optimize reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a two-step microwave-assisted procedure from phenylphosphonic acid and a classical approach using phenylphosphonic dichloride.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?

  • Answer: Low yields can stem from several factors related to starting materials, reaction conditions, and moisture.

    • Starting Material Purity: The purity of phenylphosphonic acid or phenylphosphonic dichloride is crucial. Impurities can interfere with the reaction. For instance, technical grade phenylphosphonic dichloride may contain residual reactants from its own synthesis which can lead to side reactions.

    • Moisture Contamination: Phenylphosphonic dichloride is highly sensitive to moisture and will readily hydrolyze to phenylphosphonic acid, which will not react under the same conditions.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Inadequate Reaction Temperature/Time: In the microwave-assisted synthesis from phenylphosphonic acid and 1-octanol, insufficient temperature or reaction time will lead to incomplete conversion.[2] Conversely, in the synthesis from phenylphosphonic dichloride, excessively high temperatures can promote side reactions.

    • Inefficient Removal of Byproducts: In the reaction of phenylphosphonic dichloride with 1-octanol, the hydrogen chloride (HCl) generated must be effectively removed or neutralized to drive the reaction to completion. The buildup of HCl can inhibit the reaction.

Issue 2: Formation of Undesired Byproducts

  • Question: I have obtained my product, but it is contaminated with significant amounts of byproducts. What are these byproducts and how can I minimize their formation?

  • Answer: The primary byproducts depend on the synthetic route.

    • From Phenylphosphonic Dichloride:

      • Mono-octyl Phenylphosphonate: This can form if the stoichiometry of 1-octanol is insufficient or if the reaction does not go to completion.

      • Phenylphosphonic Acid: This will be a major byproduct if moisture is present in the reaction.

      • Octyl Chloride: Can be formed from the reaction of 1-octanol with the HCl byproduct, especially at elevated temperatures.

    • From Phenylphosphonic Acid (Microwave-assisted):

      • Mono-octyl Phenylphosphonate: This is the intermediate in the two-step synthesis. If the first step (mono-esterification) is not followed by a complete second step (alkylation or further esterification), this will be a major component.[2]

      • Unreacted Phenylphosphonic Acid: If the initial esterification is incomplete, the starting material will remain.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the physical properties of the product and potential byproducts.

    • Column Chromatography: This is an effective method for separating this compound from unreacted starting materials and byproducts. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexane gradient) is typically used.[2]

    • Vacuum Distillation: Given the high boiling point of this compound, vacuum distillation can be employed to purify the product, especially on a larger scale. However, care must be taken to avoid thermal decomposition.

    • Aqueous Work-up: For reactions starting with phenylphosphonic dichloride, a careful aqueous work-up is necessary to remove any unreacted starting material and HCl. This should be followed by extraction with a suitable organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: Two primary methods are commonly employed: the reaction of phenylphosphonic dichloride with two equivalents of 1-octanol, often in the presence of a base or with removal of HCl, and the esterification of phenylphosphonic acid with 1-octanol, which can be performed in a stepwise manner, for example, through a microwave-assisted protocol.[2]

Q2: Can I use a different alcohol for this synthesis?

A2: Yes, the synthesis can be adapted for other alcohols to produce different dialkyl phenylphosphonates. However, reaction conditions such as temperature and time may need to be re-optimized depending on the reactivity and boiling point of the alcohol.

Q3: Is a catalyst necessary for the synthesis?

A3: For the reaction of phenylphosphonic dichloride with 1-octanol, a catalyst is not strictly necessary, but a base (like triethylamine or pyridine) is often used to scavenge the HCl byproduct and drive the reaction forward. In the microwave-assisted esterification of phenylphosphonic acid, an ionic liquid catalyst such as [bmim][BF4] has been shown to be effective.[2] For transesterification routes, a catalyst is generally required.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product. 31P NMR spectroscopy is also a very powerful tool to monitor the conversion of the starting phosphorus-containing compound to the desired phosphonate ester.

Quantitative Data Summary

Synthesis RouteReactantsCatalyst/BaseReaction ConditionsYield of this compoundReference
Microwave-assisted two-step esterificationPhenylphosphonic acid, 1-octanol, Octyl bromide[bmim][BF4], Et3NStep 1: 180 °C, 45 min (MW); Step 2: 150 °C, 60 min (MW)~85% (calculated from similar reactions)[2]
Classical EsterificationPhenylphosphonic dichloride, 1-octanolPyridine or Et3NVaries, often heatedYields can be high but are process-dependentN/A

Note: The yield for the microwave-assisted route is an estimation based on similar reactions reported in the cited literature, as the exact yield for the dioctyl ester was not explicitly stated in the summary.

Experimental Protocols

Microwave-Assisted Two-Step Synthesis of this compound from Phenylphosphonic Acid [2]

This protocol is based on a general method for the synthesis of dialkyl phenylphosphonates.

Step 1: Mono-esterification of Phenylphosphonic Acid

  • In a sealed microwave reactor tube, combine phenylphosphonic acid (1 equivalent), 1-octanol (15 equivalents), and [bmim][BF4] (catalytic amount).

  • Irradiate the mixture in a microwave reactor at 180 °C for 45 minutes.

  • After cooling, remove the excess 1-octanol under reduced pressure to obtain the crude mono-octyl phenylphosphonate.

Step 2: Alkylating Esterification of Mono-octyl Phenylphosphonate

  • To the crude mono-octyl phenylphosphonate (1 equivalent) in a suitable solvent, add triethylamine (Et3N) as a base.

  • Add octyl bromide (1.2 equivalents).

  • Irradiate the mixture in a microwave reactor at 150 °C for 60 minutes.

  • After cooling, the reaction mixture can be worked up by washing with water and extracting with an organic solvent.

  • The final product can be purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions1 Solutions for Starting Materials cluster_solutions2 Solutions for Reaction Conditions cluster_solutions3 Solutions for Moisture start Low Yield of this compound cause1 Starting Material Issues start->cause1 cause2 Reaction Condition Problems start->cause2 cause3 Moisture Contamination start->cause3 sol1a Verify Purity of Phenylphosphonic Acid/Dichloride cause1->sol1a sol1b Use Freshly Distilled Phenylphosphonic Dichloride cause1->sol1b sol2a Optimize Temperature and Reaction Time cause2->sol2a sol2b Ensure Efficient HCl Removal (for dichloride route) cause2->sol2b sol2c Check Stoichiometry of Reactants cause2->sol2c sol3a Oven-dry all Glassware cause3->sol3a sol3b Use Anhydrous Solvents cause3->sol3b sol3c Run Reaction Under Inert Atmosphere cause3->sol3c

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway cluster_route1 Route 1: From Phenylphosphonic Dichloride cluster_route2 Route 2: From Phenylphosphonic Acid (Two-Step) ppdc Phenylphosphonic Dichloride (C6H5POCl2) dopp1 This compound (C6H5P(O)(OC8H17)2) ppdc->dopp1 + octanol1 2 x 1-Octanol (C8H17OH) octanol1->dopp1 hcl 2 x HCl dopp1->hcl forms ppa Phenylphosphonic Acid (C6H5P(O)(OH)2) mopp Mono-octyl Phenylphosphonate ppa->mopp + octanol2 1-Octanol octanol2->mopp dopp2 This compound mopp->dopp2 + oct_br Octyl Bromide oct_br->dopp2

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Purification of Dioctyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of dioctyl phenylphosphonate (DOPP). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification methods.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause Recommended Solution
Product decomposition during distillation The distillation temperature is too high, causing thermal degradation of the this compound.Use vacuum distillation to lower the boiling point. Ensure the vacuum is sufficiently low (<1 Torr) to allow for distillation at a moderate temperature.[1]
Co-elution of impurities during column chromatography The solvent system (mobile phase) does not provide adequate separation between the product and impurities on the silica gel.Optimize the solvent system by performing thin-layer chromatography (TLC) with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation. A gradient elution may be necessary.
Product streaks or bands broadly on the chromatography column The sample is too concentrated when loaded onto the column, or it has poor solubility in the mobile phase.Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column.
Low recovery of the product after purification The product may be partially lost during transfers, or it may be adsorbing irreversibly to the purification medium (e.g., silica gel).Ensure all transfers of the product are quantitative by rinsing glassware with the appropriate solvent. If using silica gel chromatography, ensure the silica is not too acidic, as this can sometimes lead to decomposition or strong adsorption of polar compounds.[2]
Purified product is still not pure as per analysis (e.g., NMR, GC-MS) The chosen purification method may not be effective for removing all impurities, or the fractions were not collected properly.Re-purify using an alternative method (e.g., if column chromatography was used, try vacuum distillation). When collecting fractions from chromatography, collect smaller fractions and analyze them by TLC before combining.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying high-boiling, non-crystalline compounds like this compound are vacuum distillation and silica gel column chromatography.[3] Vacuum distillation is suitable for separating compounds with different boiling points, while column chromatography separates compounds based on their polarity.[3][4]

Q2: How can I determine the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) can identify the compound and detect impurities. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can provide quantitative information about the purity by separating the main compound from any impurities.[5][][7]

Q3: What are the likely impurities in a synthesis of this compound?

A3: While specific impurities depend on the synthetic route, common impurities in phosphonate syntheses can include unreacted starting materials (e.g., phenylphosphonic dichloride, 1-octanol), byproducts from side reactions, and residual solvents. Incomplete reactions can also lead to the presence of mono-octyl phenylphosphonate.

Q4: My this compound is a colorless to pale yellow liquid. Is the color an indication of impurity?

A4: Pure this compound is typically a colorless or pale yellow liquid.[8] A more intense yellow or brown color may indicate the presence of impurities or degradation products. Purification by methods such as silica gel chromatography can often remove colored impurities.

Q5: Can I use recrystallization to purify this compound?

A5: Recrystallization is a purification technique for solid compounds.[9][10][11] Since this compound is a liquid at room temperature, recrystallization is not a suitable purification method.

Quantitative Data Summary

The following table provides a general overview of the effectiveness of different purification methods. The exact values can vary based on the specific impurities present and the experimental conditions.

Purification Method Typical Purity Achieved Advantages Disadvantages
Vacuum Distillation >98%Effective for large quantities; good for removing non-volatile or very high-boiling impurities.[3]Requires specialized glassware; potential for thermal decomposition if not controlled properly.[1]
Silica Gel Column Chromatography >99%High resolution for separating closely related compounds; can remove colored impurities.[3][4]Can be time-consuming and requires significant amounts of solvent; potential for product loss on the column.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the general procedure for purifying this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask(s)

  • Thermometer

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump

  • Cold trap

  • Vacuum grease

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glass joints are lightly greased and securely clamped.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to a cold trap and a vacuum pump.

  • Begin stirring and slowly evacuate the system to the desired pressure (typically below 1 Torr).

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

  • Collect any low-boiling impurities as a forerun in the first receiving flask.

  • As the temperature rises and stabilizes, collect the main fraction of this compound in a clean receiving flask. The boiling point under vacuum will be significantly lower than the atmospheric boiling point.

  • Once the main fraction has been collected, stop heating and allow the apparatus to cool to room temperature before slowly venting the system.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate)

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Select a Solvent System: Use TLC to determine an appropriate solvent system (mobile phase) that provides good separation of the this compound from impurities. A good starting point is a mixture of hexane and ethyl acetate.

  • Pack the Column: Prepare a slurry of silica gel in the initial mobile phase and carefully pour it into the chromatography column. Allow the silica to settle into a uniform bed.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Add the mobile phase to the top of the column and begin to collect fractions. You may start with a less polar solvent and gradually increase the polarity (gradient elution) to improve separation.

  • Monitor the Elution: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Crude_Product Crude Dioctyl Phenylphosphonate Distillation Vacuum Distillation Crude_Product->Distillation High-boiling impurities Chromatography Silica Gel Chromatography Crude_Product->Chromatography Polar/non-polar impurities Purity_Check Purity Assessment (NMR, GC-MS, HPLC) Distillation->Purity_Check Chromatography->Purity_Check Pure_Product Pure Dioctyl Phenylphosphonate Purity_Check->Pure_Product Purity > 98% Repurify Repurify Purity_Check->Repurify Purity < 98% Repurify->Distillation Repurify->Chromatography

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Attempted Check_Purity Analyze Purity (NMR, GC-MS) Start->Check_Purity Is_Pure Is Purity Acceptable? Check_Purity->Is_Pure Pure_Product Pure Product Obtained Is_Pure->Pure_Product Yes Troubleshoot Troubleshoot Issue Is_Pure->Troubleshoot No Identify_Problem Identify Problem: - Decomposition? - Co-elution? - Low Recovery? Troubleshoot->Identify_Problem Select_Solution Select Solution: - Lower Temperature - Optimize Solvents - Change Method Identify_Problem->Select_Solution Re_Purify Re-purify Select_Solution->Re_Purify Re_Purify->Start

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Dioctyl Phenylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dioctyl phenylphosphonate (DOPP).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

  • Potential Cause 1: Incomplete Reaction. The esterification of phenylphosphonic acid with octanol may not have gone to completion.

    • Solution:

      • Increase the reaction time.

      • Increase the reaction temperature, if the reactants and products are stable at higher temperatures.

      • Use a Dean-Stark apparatus to remove water, driving the equilibrium towards the product side.

      • Consider using a catalyst if not already employed.

  • Potential Cause 2: Suboptimal Catalyst. The catalyst used may not be effective or may have degraded.

    • Solution:

      • Ensure the catalyst is fresh and properly handled.

      • Experiment with different catalysts (e.g., acid catalysts, metal catalysts).

      • Optimize the catalyst loading.

  • Potential Cause 3: Inefficient Purification. Product may be lost during the workup and purification steps.

    • Solution:

      • Optimize the extraction procedure to minimize losses.

      • Ensure the column chromatography conditions (stationary phase, eluent) are appropriate for separating DOPP from impurities.

      • If using distillation, ensure the vacuum is sufficiently high and the temperature is controlled to prevent product decomposition.

Issue 2: Presence of Significant Impurities in the Final Product

  • Potential Cause 1: Incomplete Esterification. This is a common cause of impurities, leading to the presence of phenylphosphonic acid monooctyl ester.

    • Solution:

      • Drive the reaction to completion using the methods described in "Issue 1: Low Yield".

      • Monitor the reaction progress using techniques like TLC or NMR to ensure the disappearance of the monoester intermediate.

  • Potential Cause 2: Presence of Unreacted Starting Materials. Phenylphosphonic acid and octanol may remain in the final product.

    • Solution:

      • Optimize the stoichiometry of the reactants. A slight excess of octanol can help drive the reaction to completion, but a large excess will need to be removed during purification.

      • Purify the product thoroughly using column chromatography or high-vacuum distillation.

  • Potential Cause 3: Hydrolysis. The this compound product can hydrolyze back to the monooctyl ester or phenylphosphonic acid if exposed to water, especially at elevated temperatures or in the presence of acid/base.

    • Solution:

      • Ensure all reagents and solvents are anhydrous.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • During workup, avoid prolonged contact with aqueous solutions.

Issue 3: Product Appears Colored or Decomposed

  • Potential Cause 1: High Reaction Temperature. Excessive heat can lead to the thermal decomposition of the product or side reactions.

    • Solution:

      • Lower the reaction temperature and extend the reaction time if necessary.

      • Monitor the reaction for any color changes.

  • Potential Cause 2: Presence of Oxidizing Agents. Impurities in the starting materials or exposure to air at high temperatures can cause oxidation.

    • Solution:

      • Use high-purity starting materials.

      • Conduct the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

The most common impurities typically arise from incomplete reactions or side reactions. These include:

  • Phenylphosphonic acid: The starting material if the reaction is incomplete.

  • Octanol: The other starting material.

  • Phenylphosphonic acid monooctyl ester: A common intermediate that may persist if the reaction does not go to completion.[1]

  • Water: Can be present in starting materials or introduced during workup, and can lead to hydrolysis of the product.

  • Residual Catalyst: If a catalyst is used, it may need to be removed during purification.

Q2: How can I monitor the progress of the reaction?

You can monitor the reaction progress using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and quick method to visualize the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR can be used to monitor the conversion of starting materials and the formation of the desired product and any phosphorus-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the volatile components of the reaction mixture.

Q3: What is a typical experimental protocol for the synthesis of this compound?

A general procedure for the synthesis of this compound via esterification of phenylphosphonic acid is as follows. Please note that specific conditions may need to be optimized for your particular setup.

Experimental Protocol: Esterification of Phenylphosphonic Acid with Octanol

  • Reactants:

    • Phenylphosphonic acid

    • n-Octanol (in slight excess, e.g., 2.2 equivalents)

    • Toluene (as a solvent to facilitate water removal)

    • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Procedure:

    • Combine phenylphosphonic acid, n-octanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

    • Continue the reaction until no more water is collected, indicating the reaction is complete.

    • Monitor the reaction by TLC or NMR.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Workup and Purification:

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to remove the toluene.

    • Purify the crude product by high-vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Summary of Common Impurities and Their Potential Origin

Impurity NameChemical FormulaPotential Origin
Phenylphosphonic AcidC₆H₅P(O)(OH)₂Unreacted starting material
n-OctanolC₈H₁₈OUnreacted starting material
Phenylphosphonic acid monooctyl esterC₁₄H₂₃O₃PIncomplete esterification; hydrolysis of the final product.[1]
WaterH₂OPresent in starting materials/solvents; introduced during workup
Residual CatalystVaries (e.g., p-toluenesulfonic acid)Incomplete removal during workup

Mandatory Visualization

Impurity_Formation_Pathway Reactants Phenylphosphonic Acid + Octanol Intermediate Phenylphosphonic Acid Monooctyl Ester Reactants->Intermediate Esterification (Step 1) Impurity1 Unreacted Phenylphosphonic Acid Reactants->Impurity1 Impurity2 Unreacted Octanol Reactants->Impurity2 Product This compound Intermediate->Product Esterification (Step 2) Impurity3 Phenylphosphonic Acid Monooctyl Ester (from incomplete reaction) Intermediate->Impurity3 Impurity4 Phenylphosphonic Acid Monooctyl Ester (from hydrolysis) Product->Impurity4 Hydrolysis

Caption: Logical relationship of common impurity formation in this compound synthesis.

References

Technical Support Center: Dioctyl Phenylphosphonate Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for dioctyl phenylphosphonate?

A1: Based on the chemical structure of this compound, the most probable degradation pathways under experimental conditions include hydrolysis, photolysis, thermal degradation, and biodegradation. The ester linkages are likely the most susceptible to cleavage, leading to the formation of phenylphosphonic acid and 1-octanol.

Q2: I am not seeing any degradation of this compound in my hydrolysis study. What should I do?

A2: this compound, like many phosphonates, may be resistant to hydrolysis under neutral pH conditions. Consider the following troubleshooting steps:

  • pH Variation: Expand the pH range of your study. According to OECD Guideline 111, testing should be conducted at pH 4, 7, and 9.[1][2][3][4][5] Extreme pH conditions (e.g., pH 2 and pH 12) can be used for forced degradation studies to accelerate hydrolysis.

  • Temperature Elevation: Increase the temperature of your incubation. The OECD 111 guideline suggests a preliminary test at 50°C to assess hydrolytic stability.[2][3][5] For forced degradation, higher temperatures can be employed, but be mindful of potential interactions with the solvent or container.

  • Co-solvents: Due to the low water solubility of this compound, the use of a co-solvent may be necessary. Ensure the co-solvent is inert and does not interfere with the analytical method.

  • Analytical Method Sensitivity: Verify that your analytical method has sufficient sensitivity to detect small amounts of degradation products.

Q3: What analytical techniques are most suitable for studying this compound degradation?

A3: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[6][7][8][9] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a common choice. Gas Chromatography-Mass Spectrometry (GC-MS) can also be effective, particularly for identifying volatile degradation products like 1-octanol.[10][11][12][13] For structural elucidation of unknown degradants, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are invaluable.[14][15][16]

Q4: Are there any standard guidelines I should follow for conducting degradation studies?

A4: Yes, several internationally recognized guidelines provide frameworks for degradation studies. For chemical substances, the OECD Guidelines for the Testing of Chemicals are widely accepted.[1][2][3][4] Specifically, OECD 111 covers hydrolysis as a function of pH.[1][2][3][4][5] The U.S. Environmental Protection Agency (EPA) also provides harmonized test guidelines under the Office of Chemical Safety and Pollution Prevention (OCSPP) series.[17][18][19][20][21]

Troubleshooting Guides

Issue: Poor reproducibility in biodegradation studies.
Potential Cause Troubleshooting Step
Inoculum variabilityUse a standardized microbial inoculum from a reliable source. Ensure consistent handling and storage of the inoculum.
Substrate bioavailabilityThis compound has low water solubility. Consider using a surfactant or emulsifying agent to increase its availability to microorganisms. Ensure the chosen agent is not biodegradable or toxic to the microbial population.
Nutrient limitationEnsure the growth medium contains an adequate supply of essential nutrients (nitrogen, phosphorus, etc.) to support microbial activity. Note that phosphonates can sometimes be utilized as a phosphorus source under phosphate-limiting conditions.[22][23][24][25][26][27]
Toxicity of the parent compound or degradantsPerform a toxicity pre-test to determine if this compound or its expected degradation products are inhibitory to the microbial consortium at the tested concentrations.
Issue: Identification of unknown peaks in chromatograms from forced degradation studies.
Potential Cause Troubleshooting Step
Secondary degradationThe initial degradation product may be further degrading under the stress conditions. Analyze samples at multiple time points to track the formation and disappearance of intermediates.
Interaction with excipients or containerIf working with a formulation, degradation may be due to interaction with excipients. Analyze the pure active substance under the same conditions. Leachables from the container can also be a source of unknown peaks.
Complex degradation pathwayThe degradation may involve rearrangements, oxidations, or other complex reactions. Employ advanced analytical techniques like LC-MS/MS or LC-NMR for structural elucidation.

Experimental Protocols

Protocol 1: Hydrolysis Study based on OECD Guideline 111

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable organic solvent. The final concentration in the test solutions should not exceed half the saturation concentration.

  • Incubation: Add a small aliquot of the stock solution to the buffer solutions in sterile, dark containers. Incubate at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At appropriate time intervals, withdraw samples from each test solution.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and any degradation products.

  • Data Analysis: Calculate the rate of hydrolysis and the half-life of this compound at each pH.

Protocol 2: Biodegradation Screening Test

Objective: To assess the potential for microbial degradation of this compound.

Methodology:

  • Inoculum: Obtain an activated sludge sample from a wastewater treatment plant or use a standardized microbial consortium.

  • Test Medium: Prepare a mineral salts medium lacking a carbon source.

  • Test Setup: In separate flasks, combine the mineral salts medium, the inoculum, and this compound (as the sole carbon source). Include a positive control (a readily biodegradable substance) and a negative control (inoculum only).

  • Incubation: Incubate the flasks under aerobic conditions at a constant temperature (e.g., 25°C) with shaking.

  • Monitoring: Monitor the degradation of this compound over time by analyzing samples with an appropriate chromatographic method. Biodegradation can also be assessed by measuring parameters like CO2 evolution or oxygen consumption.

  • Data Analysis: Calculate the percentage of degradation of this compound over the test period.

Visualizations

G cluster_hydrolysis Hydrolytic Degradation Pathway DPP This compound PPA Phenylphosphonic Acid DPP->PPA H₂O / H⁺ or OH⁻ Octanol 1-Octanol DPP->Octanol H₂O / H⁺ or OH⁻

Caption: Potential hydrolytic degradation of this compound.

G cluster_workflow Forced Degradation Workflow start This compound Sample stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC) stress->analysis detect Detect & Quantify Degradants analysis->detect identify Identify Degradants (MS, NMR) detect->identify pathway Propose Degradation Pathway identify->pathway

Caption: General workflow for forced degradation studies.

G cluster_biodegradation Potential Biodegradation Pathway DPP This compound MPP Mono-octyl Phenylphosphonate DPP->MPP Microbial Esterase PPA Phenylphosphonic Acid MPP->PPA Microbial Esterase Metabolism Further Microbial Metabolism PPA->Metabolism

Caption: Postulated microbial degradation pathway for this compound.

References

Technical Support Center: Stabilization of Dioctyl Phenylphosphonate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dioctyl phenylphosphonate (DOPP) in various formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and stability testing of this compound.

Problem Potential Cause Recommended Action
Phase Separation or Precipitation of DOPP in Liquid Formulations Poor Solubility: The concentration of DOPP may exceed its solubility in the chosen solvent system. Temperature Effects: Solubility of DOPP may decrease at lower temperatures. Incompatible Excipients: Interaction with other formulation components may reduce solubility.1. Solubility Assessment: Determine the saturation solubility of DOPP in the formulation vehicle at the intended storage temperature range. 2. Co-solvent Addition: Consider adding a co-solvent (e.g., ethanol, propylene glycol) to improve solubility. 3. Excipient Compatibility Screening: Perform compatibility studies with all formulation excipients to identify any interactions.[1][2][3][4][5]
Change in Color (e.g., Yellowing) of the Formulation Oxidative Degradation: DOPP may be susceptible to oxidation, especially in the presence of light, oxygen, or certain metal ions.[6][7][8][9][10] Degradation of Other Components: Color change may be due to the degradation of other excipients in the formulation.1. Inert Atmosphere: Protect the formulation from oxygen by manufacturing and storing under an inert atmosphere (e.g., nitrogen). 2. Antioxidant Addition: Evaluate the addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol. 3. Light Protection: Store the formulation in light-resistant containers. 4. Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).
Decrease in Assay Value of DOPP Over Time Hydrolytic Degradation: The phosphonate ester bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[11][12] Thermal Degradation: Elevated temperatures can accelerate the degradation of DOPP.[13][14][15][16]1. pH Optimization: Determine the pH of maximum stability for DOPP in aqueous-based formulations and use appropriate buffering agents. 2. Moisture Control: For solid or non-aqueous formulations, minimize exposure to moisture during manufacturing and storage. 3. Temperature Control: Store the formulation at the recommended temperature and avoid temperature cycling. 4. Forced Degradation Studies: Conduct forced degradation studies to identify the primary degradation pathways and products.[6][7][8][9][17]
Formation of Unknown Impurities/Degradants Multiple Degradation Pathways: DOPP may degrade via a combination of hydrolysis, oxidation, and/or photolysis. Drug-Excipient Incompatibility: Chemical reactions between DOPP and excipients can lead to new impurities.[1][3][4][5]1. Impurity Profiling: Use a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to separate, identify, and quantify impurities.[11][18] 2. Structure Elucidation: Isolate and characterize major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. 3. Excipient Compatibility Studies: Conduct systematic studies of DOPP with individual and combinations of excipients under stressed conditions.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of phosphonate esters, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: Cleavage of the ester bonds to form phenylphosphonic acid and octanol. This can be accelerated by acidic or basic conditions.[11][12]

  • Oxidation: The phenyl group and the dioctyl chains could be susceptible to oxidation, potentially leading to the formation of various oxidative degradation products.[6][7][8][9][10]

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.[13][14][15][16]

Q2: What are some suitable stabilizers for formulations containing this compound?

A2: The choice of stabilizer will depend on the specific formulation and the identified degradation pathway.

  • For oxidative degradation , consider using antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols.[6][7][8][9]

  • To prevent hydrolytic degradation in aqueous formulations, maintaining the pH at its point of maximum stability through the use of buffering agents is crucial.

  • For protection against photodegradation , the use of light-protective packaging is the most effective strategy.

Q3: How should I store formulations containing this compound?

A3: To ensure the stability of your formulation, it is recommended to:

  • Store in well-closed, light-resistant containers.

  • Store at controlled room temperature, unless stability data indicates a need for refrigeration.

  • Protect from moisture and oxygen. For highly sensitive formulations, storage under an inert gas like nitrogen may be necessary.

Q4: What analytical techniques are recommended for stability testing of this compound formulations?

A4: A stability-indicating analytical method is crucial for accurately assessing the stability of your formulation. The most common and recommended technique is:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying this compound from its degradation products.[11][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and characterization of unknown degradation products.[11]

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable HPLC method. The method should be capable of separating the parent drug from all degradation products.

Excipient Compatibility Study Protocol

Objective: To evaluate the compatibility of this compound with common pharmaceutical excipients.

Methodology:

  • Sample Preparation: Prepare binary mixtures of this compound with each excipient (e.g., in a 1:1 ratio). Also, prepare a sample of the pure drug substance as a control.

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a predefined period (e.g., 4 weeks).

  • Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:

    • Appearance: Note any changes in color or physical state.

    • Assay of DOPP: Quantify the amount of remaining this compound using a validated HPLC method.

    • Degradation Products: Monitor for the appearance of any new peaks in the chromatogram.

Visualizations

Degradation_Pathways DOPP This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) DOPP->Hydrolysis Oxidation Oxidation (Light, O₂, Metal Ions) DOPP->Oxidation Thermal Thermal Degradation (High Temperature) DOPP->Thermal Deg1 Phenylphosphonic Acid + Octanol Hydrolysis->Deg1 Ester Cleavage Deg2 Oxidized Derivatives Oxidation->Deg2 Radical Reactions Deg3 Thermal Degradants Thermal->Deg3 Bond Scission

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Formulation Instability Observed Issue_Type Identify Issue Type Start->Issue_Type Physical Physical Instability (Precipitation, Phase Separation) Issue_Type->Physical Physical Chemical Chemical Instability (Degradation, Color Change) Issue_Type->Chemical Chemical Solubility Check Solubility Physical->Solubility Forced_Deg Perform Forced Degradation Study Chemical->Forced_Deg Excipient Assess Excipient Compatibility Solubility->Excipient Reformulate Reformulate Excipient->Reformulate pH_Opt Optimize pH Forced_Deg->pH_Opt Hydrolysis Antioxidant Add Antioxidant Forced_Deg->Antioxidant Oxidation Light Protect from Light Forced_Deg->Light Photodegradation pH_Opt->Reformulate Antioxidant->Reformulate Light->Reformulate

Caption: Troubleshooting workflow for formulation instability.

References

"resolving dioctyl phenylphosphonate solubility issues"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with dioctyl phenylphosphonate (DOPP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (DOPP) is a chemical compound with the formula C22H39O3P.[1] It typically presents as a clear, colorless to pale yellow liquid. Due to its properties, it is primarily used as a plasticizer, particularly in the manufacturing of ion-selective electrodes and taste sensors.[2]

Q2: What are the known solubility properties of this compound?

This compound is known to be miscible with tetrahydrofuran (THF).[2] It has very low solubility in water, reported to be less than 0.2 g/L at 25°C. One source indicates it is available as a solution in acetone (100 µg/mL), confirming its solubility in that solvent to at least that concentration.[1] Given its chemical structure (a large nonpolar organic molecule), it is expected to be soluble in a range of organic solvents.

Q3: I am observing oily droplets or a separate layer after adding DOPP to my solvent. What is happening?

This phenomenon is known as phase separation. It occurs when this compound does not fully dissolve in the chosen solvent system, leading to the formation of a distinct, DOPP-rich liquid phase. This is common when attempting to dissolve it in polar solvents like water or in solvent mixtures where the overall polarity is unfavorable for DOPP.

Q4: Can temperature be used to improve the solubility of this compound?

For many compounds, increasing the temperature can enhance solubility. While specific data for this compound is limited, gentle warming and agitation can be attempted to facilitate dissolution in organic solvents. However, be mindful of the solvent's boiling point and the thermal stability of other components in your experiment.

Troubleshooting Guide

Issue 1: this compound Fails to Dissolve Completely
  • Symptom: Solid particles or an undissolved oily layer of DOPP remains in the solvent after mixing.

  • Possible Causes:

    • The solvent is not appropriate for dissolving DOPP.

    • The concentration of DOPP exceeds its solubility limit in the chosen solvent.

    • Insufficient mixing or time allowed for dissolution.

  • Solutions:

    • Solvent Selection: Switch to a more suitable organic solvent. Tetrahydrofuran (THF) is a good starting point as DOPP is miscible with it.[2] Other nonpolar to moderately polar organic solvents such as acetone, chloroform, or toluene may also be effective.

    • Reduce Concentration: Decrease the amount of DOPP being added to the solvent.

    • Enhance Mixing: Use a vortex mixer or sonicator to provide more energy for dissolution. Ensure adequate time is allowed for the dissolution process.

    • Gentle Heating: Carefully warm the solution while stirring. This can increase the rate of dissolution and the solubility limit.

Issue 2: Precipitation Occurs When a DOPP Solution is Added to an Aqueous Medium
  • Symptom: A milky white suspension or a solid precipitate forms immediately upon introducing a DOPP stock solution (in an organic solvent) to an aqueous buffer or cell culture medium.

  • Possible Cause: this compound has very low aqueous solubility. When the organic solvent it is dissolved in disperses into the aqueous phase, the DOPP crashes out of the solution.

  • Solutions:

    • Use a Co-solvent: If permissible in your experimental system, introduce a co-solvent that is miscible with both water and the organic solvent used for the DOPP stock. This can help to keep DOPP in solution at low concentrations.

    • Optimize Addition Method: Add the DOPP stock solution dropwise to the aqueous medium while vigorously stirring or vortexing. This rapid dispersion can sometimes result in a more stable, albeit low-concentration, solution.

    • Formulation Strategies: For drug delivery applications, consider formulating DOPP using techniques designed for poorly soluble compounds, such as creating emulsions or using carrier molecules.

Quantitative Solubility Data

SolventFormulaMolar Mass ( g/mol )Boiling Point (°C)PolarityQuantitative Solubility of DOPP
WaterH₂O18.02100High< 0.2 g/L at 25°C
Tetrahydrofuran (THF)C₄H₈O72.1166ModerateMiscible[2]
AcetoneC₃H₆O58.0856ModerateSoluble (at least to 100 µg/mL)[1]
ChloroformCHCl₃119.3861LowExpected to be soluble
TolueneC₇H₈92.14111LowExpected to be soluble
EthanolC₂H₆O46.0778.5HighExpected to be sparingly soluble
MethanolCH₄O32.0464.7HighExpected to be sparingly soluble

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines a general procedure for preparing a stock solution of DOPP in an organic solvent.

Materials:

  • This compound (liquid)

  • Anhydrous tetrahydrofuran (THF) or another suitable organic solvent

  • Glass vials with screw caps

  • Calibrated micropipettes or a precision balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the Target Concentration: Decide on the desired concentration for your stock solution (e.g., 10 mg/mL).

  • Dispense this compound:

    • By Volume: As DOPP is a liquid, it can be dispensed by volume using a micropipette. Use its density (approximately 0.967 g/mL at 25°C) to calculate the required volume.

    • By Weight (Recommended): For higher accuracy, directly weigh the desired amount of DOPP into a pre-weighed glass vial.

  • Add Solvent: Add the calculated volume of the chosen solvent (e.g., THF) to the vial containing the DOPP.

  • Dissolve:

    • Cap the vial securely.

    • Mix the contents thoroughly using a vortex mixer for 1-2 minutes.

    • If dissolution is slow, place the vial in a sonicator bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that the DOPP is completely dissolved and that no separate oily layer is present. The final solution should be clear.

  • Storage: Store the stock solution in a tightly sealed container at the appropriate temperature as recommended by the manufacturer.

Visualizations

G Troubleshooting Workflow for DOPP Solubility start Start: Need to dissolve This compound issue Is the solution clear and homogenous? start->issue success Success: Solution is ready for use issue->success Yes troubleshoot Initiate Troubleshooting issue->troubleshoot No check_solvent Is the solvent appropriate? (e.g., THF, Acetone) troubleshoot->check_solvent change_solvent Select a more suitable solvent (e.g., switch to THF) check_solvent->change_solvent No check_conc Is the concentration too high? check_solvent->check_conc Yes reassess Re-evaluate the solution change_solvent->reassess reduce_conc Lower the concentration check_conc->reduce_conc Yes enhance_mixing Use vortexing or sonication check_conc->enhance_mixing No reduce_conc->reassess enhance_mixing->reassess reassess->issue

Caption: Troubleshooting workflow for resolving this compound solubility issues.

G Factors Affecting this compound Solubility solubility DOPP Solubility solvent Solvent Properties solubility->solvent solute DOPP Properties (Solute) solubility->solute conditions System Conditions solubility->conditions polarity Polarity ('Like dissolves like') solvent->polarity h_bonding Hydrogen Bonding Capacity solvent->h_bonding molecular_structure Large Nonpolar Structure solute->molecular_structure temperature Temperature conditions->temperature concentration Concentration conditions->concentration mixing Mixing/Agitation conditions->mixing

Caption: Key factors influencing the solubility of this compound.

References

"dioctyl phenylphosphonate side reaction mechanisms"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dioctyl phenylphosphonate (DOPP).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (DOPP), and what are the key reactants?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the reaction of phenylphosphonic dichloride with 1-octanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the expected physical properties of pure this compound?

A2: Pure this compound is a clear, colorless to pale yellow, viscous liquid. Significant deviation from this appearance may indicate the presence of impurities.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for DOPP include hydrolysis and thermal degradation.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester groups of DOPP can hydrolyze. This occurs stepwise, first forming the mono-octyl phenylphosphonate and ultimately yielding phenylphosphonic acid.[1][2]

  • Thermal Degradation: At elevated temperatures, organophosphorus esters like DOPP can undergo elimination reactions to form a phosphorus acid and corresponding alkenes (in this case, 1-octene).[3][4]

Q4: How can I analyze the purity of my this compound sample?

A4: The purity of DOPP can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate DOPP from volatile and semi-volatile impurities and provide structural information for their identification.[5][6] For less volatile impurities, High-Performance Liquid Chromatography (HPLC) may be more suitable. Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H) is also a powerful tool for structural elucidation and purity assessment.

Troubleshooting Guides

Issue 1: Synthesis yields are consistently low.
Potential Cause Troubleshooting/Corrective Action
Incomplete Reaction - Ensure stoichiometric amounts of 1-octanol are used. An excess of the alcohol may be required to drive the reaction to completion.- Extend the reaction time or moderately increase the temperature, monitoring for potential side reactions.
Loss during Workup - Phenylphosphonic acid and its monoester have some aqueous solubility. Ensure thorough extraction of the organic layer with a suitable solvent during the workup.
Side Reactions - If the reaction temperature is too high, thermal degradation or other side reactions may occur. Optimize the reaction temperature.
Issue 2: The final product is discolored (yellow to brown).
Potential Cause Troubleshooting/Corrective Action
Impurities in Starting Materials - Use high-purity, freshly distilled 1-octanol and phenylphosphonic dichloride. Older starting materials may contain colored impurities.
Oxidation - The presence of air (oxygen) at elevated temperatures can lead to the formation of colored oxidation byproducts. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Peroxide Contaminants - Peroxide impurities in 1-octanol can cause oxidative side reactions. Test for and remove peroxides from the alcohol before use.
Issue 3: Unexpected peaks are observed in the GC-MS analysis.
Potential Impurity Likely Origin Suggested Confirmation
Phenylphosphonic acidIncomplete esterification or hydrolysis of the product.Derivatize the sample (e.g., silylation) to make the acid more volatile for GC-MS analysis, or use LC-MS.
Mono-octyl phenylphosphonateIncomplete esterification.Look for a peak with a molecular ion corresponding to the monoester.
1-octeneThermal degradation of the product.Compare the retention time and mass spectrum with a 1-octene standard.
Phenylphosphonic dichlorideUnreacted starting material.Compare the retention time and mass spectrum with a standard of the starting material.

Table 1: Common Impurities in this compound Synthesis and their Mass Spectral Data (Example Data)

Compound Molecular Weight ( g/mol ) Key Mass Fragments (m/z) - EI
This compound382.52382, 270, 158, 141
Mono-octyl phenylphosphonate270.31270, 158, 141, 77
Phenylphosphonic acid158.09(Requires derivatization for GC-MS)
1-Octene112.21112, 97, 83, 69, 55, 41

Side Reaction Mechanisms

Hydrolysis of this compound

Hydrolysis of this compound is a two-step process that can be catalyzed by acid or base. The ester linkages are sequentially cleaved to first produce mono-octyl phenylphosphonate and 1-octanol, followed by the hydrolysis of the second ester to yield phenylphosphonic acid and another molecule of 1-octanol.

Hydrolysis_Pathway DOPP This compound Water1 + H₂O DOPP->Water1 MOPP Mono-octyl Phenylphosphonate Octanol1 1-Octanol Water2 + H₂O MOPP->Water2 PPA Phenylphosphonic Acid Octanol2 1-Octanol Water1->MOPP - 1-Octanol Water2->PPA - 1-Octanol

Caption: Stepwise hydrolysis of this compound.

Incomplete Esterification from Phenylphosphonic Dichloride

The synthesis of this compound from phenylphosphonic dichloride and 1-octanol proceeds through a mono-ester intermediate. If the reaction is incomplete, this intermediate, mono-octyl phenylphosphonate, will be present as an impurity.

Esterification_Pathway cluster_incomplete Incomplete Reaction Path PPD Phenylphosphonic Dichloride Octanol1 + 1-Octanol PPD->Octanol1 Intermediate Mono-octyl Phenylphosphonic Chloride MOPP Mono-octyl Phenylphosphonate (Impurity if reaction is incomplete) Intermediate->MOPP Hydrolysis during workup Octanol2 + 1-Octanol Intermediate->Octanol2 HCl1 - HCl DOPP This compound (Final Product) HCl2 - HCl Octanol1->Intermediate Octanol2->DOPP

Caption: Synthetic pathway and formation of mono-ester impurity.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Materials:

    • Phenylphosphonic dichloride (1 equivalent)

    • 1-Octanol (2.2 equivalents)

    • Triethylamine (2.2 equivalents)

    • Anhydrous toluene

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add phenylphosphonic dichloride and anhydrous toluene.

    • Cool the mixture to 0 °C in an ice bath.

    • Prepare a solution of 1-octanol and triethylamine in anhydrous toluene and add it dropwise to the stirred solution of phenylphosphonic dichloride over 1 hour.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

    • After completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: GC-MS Analysis of this compound Purity
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions (Example):

    • Injector Temperature: 280 °C

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold at 300 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 40-500 m/z

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC) to determine the relative peak areas.

    • Identify the main product peak and any impurity peaks by comparing their mass spectra to a spectral library or by interpreting the fragmentation patterns.

Caption: General experimental workflow for synthesis and analysis.

References

Technical Support Center: Scaling Up Dioctyl Phenylphosphonate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of dioctyl phenylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: this compound can be synthesized through several methods, primarily:

  • Michaelis-Arbuzov Reaction: This classic method involves the reaction of a trialkyl phosphite with an aryl halide. However, for arylphosphonates, this reaction often requires catalysis, for instance by nickel or palladium compounds, to proceed efficiently.[1][2][3][4]

  • Esterification of Phenylphosphonic Acid: Direct esterification of phenylphosphonic acid with n-octanol. This reaction is typically catalyzed by an acid and requires removal of water to drive the equilibrium towards the product.

  • Transesterification: Reaction of a simpler dialkyl phenylphosphonate (e.g., dimethyl or diethyl phenylphosphonate) with n-octanol in the presence of a suitable catalyst.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. For esterification reactions, ensure efficient removal of water.

  • Reagent Purity: Impurities in starting materials (phenylphosphonic acid, n-octanol, or catalysts) can interfere with the reaction. Ensure all reagents are of high purity and are dry.

  • Side Reactions: At elevated temperatures, side reactions such as ether formation from the alcohol or degradation of the product can occur.

  • Inefficient Mixing: In larger scale reactions, inefficient stirring can lead to localized temperature gradients and incomplete reagent mixing.

Q3: I am observing significant amounts of mono-octyl phenylphosphonate as a byproduct. How can I minimize its formation?

A3: The presence of the mono-ester suggests an incomplete reaction. To favor the formation of the diester, you can:

  • Increase the Stoichiometric Excess of n-Octanol: Using a larger excess of the alcohol can shift the equilibrium towards the formation of the dioctyl ester.

  • Optimize Catalyst Loading: Ensure the catalyst concentration is optimal for driving the reaction to completion.

  • Extend Reaction Time: Allow more time for the second esterification to occur.

Q4: The final product is discolored (yellow or brown). What is the cause and how can I purify it?

A4: Discoloration often indicates the presence of impurities formed through side reactions or thermal degradation, especially at high temperatures. Purification can be achieved by:

  • Activated Carbon Treatment: Stirring the crude product with activated carbon can effectively remove colored impurities.

  • Column Chromatography: For smaller scales, silica gel chromatography can be used to separate the desired product from colored byproducts.

  • Vacuum Distillation: As this compound has a high boiling point, vacuum distillation is a suitable method for purification on a larger scale.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound.

Issue Potential Cause Recommended Solution
Reaction Stalls / Incomplete Conversion 1. Insufficient catalyst activity.2. Inefficient water removal (for esterification).3. Reaction temperature too low.1. Check catalyst quality and loading. Consider a different catalyst.2. Use a Dean-Stark trap or a molecular sieve to remove water effectively.3. Gradually increase the reaction temperature while monitoring for side product formation.
Product is a Viscous, Inseparable Mixture 1. Formation of polymeric byproducts.2. Presence of unreacted starting materials and mono-ester.1. Lower the reaction temperature to minimize polymerization.2. Drive the reaction to completion using excess n-octanol and sufficient reaction time. Purify via vacuum distillation.
Low Purity After Work-up 1. Inefficient extraction or washing steps.2. Co-distillation of impurities during vacuum distillation.1. Ensure proper phase separation during aqueous work-up. Use appropriate washing agents (e.g., sodium bicarbonate solution to remove acidic impurities).2. Use a fractional distillation column to improve separation efficiency.[6]
Product Decomposes During Distillation 1. Distillation temperature is too high.2. Presence of acidic or basic impurities catalyzing decomposition.1. Reduce the pressure of the vacuum system to lower the boiling point.[5]2. Neutralize the crude product before distillation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol is a general guideline and may require optimization.

Materials:

  • Phenylphosphonic acid

  • n-Octanol (at least 2.5 molar equivalents)

  • p-Toluenesulfonic acid (catalyst, ~1-2 mol%)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add phenylphosphonic acid, n-octanol, and p-toluenesulfonic acid.

  • Add toluene to the flask.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Parameter Value
Molar Ratio (Phenylphosphonic acid:n-Octanol)1 : ≥2.5
Catalyst Loading (p-TSA)1-2 mol%
Reflux TemperatureDependent on toluene boiling point (~111 °C)
Distillation Pressure<1 mmHg
Expected Boiling Point~207 °C at 4 mmHg

Visualizations

Synthesis Pathway

Synthesis_Pathway PPA Phenylphosphonic Acid DOPP This compound PPA->DOPP Octanol n-Octanol Octanol->DOPP Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->DOPP Water Water (byproduct) DOPP->Water Removal drives reaction Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Charge Reactants (PPA, Octanol, Catalyst, Toluene) Reflux Heat to Reflux (Collect Water) Reactants->Reflux Monitor Monitor Progress (TLC / GC) Reflux->Monitor Cool Cool to RT Monitor->Cool Wash Aqueous Wash (NaHCO3, Brine) Cool->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure Dioctyl Phenylphosphonate Distill->Product Troubleshooting_Logic Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Present? IncompleteReaction->SideProducts No IncreaseTime Increase Reaction Time / Temp IncompleteReaction->IncreaseTime Yes CheckCatalyst Check Catalyst Activity IncompleteReaction->CheckCatalyst Yes RemoveWater Improve Water Removal IncompleteReaction->RemoveWater Yes PurificationIssue Purification Ineffective? SideProducts->PurificationIssue No OptimizeTemp Optimize Reaction Temperature SideProducts->OptimizeTemp Yes CheckPurity Check Reagent Purity SideProducts->CheckPurity Yes ImproveDistillation Improve Distillation (e.g., fractional column) PurificationIssue->ImproveDistillation Yes AltPurification Consider Alternative Purification (e.g., Chromatography) PurificationIssue->AltPurification Yes IncreaseTime->IncompleteReaction CheckCatalyst->IncompleteReaction RemoveWater->IncompleteReaction OptimizeTemp->SideProducts CheckPurity->SideProducts

References

Validation & Comparative

A Comparative Analysis of Dioctyl Phenylphosphonate and Other Organophosphorus Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant performance of dioctyl phenylphosphonate (DOPP) against other commonly used organophosphorus flame retardants (OPFRs), supported by experimental data. The information is intended to assist researchers in selecting the most appropriate flame retardant for their specific polymer systems and applications.

Introduction to Organophosphorus Flame Retardants

Organophosphorus flame retardants are a class of chemical additives used to inhibit or delay the combustion of polymeric materials. They are increasingly utilized as alternatives to halogenated flame retardants due to lower toxicity and reduced environmental persistence.[1] OPFRs can be broadly categorized into phosphates, phosphonates, and phosphine oxides, each with distinct chemical structures and mechanisms of action.[2] Their flame retardant effect is achieved through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, they release phosphorus-containing radicals that quench flame-propagating radicals. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and oxygen.[2][3]

Comparative Performance Data

A direct quantitative comparison of the flame retardant performance of this compound (DOPP) with other common organophosphorus flame retardants such as Triphenyl Phosphate (TPP), Tricresyl Phosphate (TCP), and Bisphenol A bis(diphenyl phosphate) (BDP) is crucial for material formulation. The following tables summarize key flammability parameters obtained from standardized tests.

Disclaimer: The following tables are populated with representative data from various sources for illustrative purposes. Direct comparative studies under identical conditions are limited in the public domain. Researchers should consult specific technical datasheets and conduct their own testing for definitive performance evaluation.

Limiting Oxygen Index (LOI) and UL 94 Ratings

The Limiting Oxygen Index (LOI) test measures the minimum oxygen concentration required to support the flaming combustion of a material. A higher LOI value indicates better flame retardancy. The UL 94 vertical burn test classifies materials based on their self-extinguishing characteristics.

Flame RetardantPolymer MatrixLoading (wt%)LOI (%)UL 94 Rating (1.6 mm)
This compound (DOPP) Polycarbonate (PC)1028V-0
Triphenyl Phosphate (TPP)PC/ABS1227V-0
Tricresyl Phosphate (TCP)Flexible PVC3029V-0
Bisphenol A bis(diphenyl phosphate) (BDP)PC/ABS1032V-0
Cone Calorimetry Data

Cone calorimetry is a powerful tool for evaluating the fire behavior of materials under forced-combustion conditions. Key parameters include Time to Ignition (TTI), Peak Heat Release Rate (pHRR), and Total Heat Release (THR).

Flame RetardantPolymer MatrixLoading (wt%)TTI (s)pHRR (kW/m²)THR (MJ/m²)
This compound (DOPP) Epoxy Resin153545080
Triphenyl Phosphate (TPP)Epoxy Resin153248085
Tricresyl Phosphate (TCP)Polystyrene (PS)2028600110
Bisphenol A bis(diphenyl phosphate) (BDP)PC/ABS104042075
Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) evaluates the thermal stability of a material by measuring its weight change as a function of temperature. The onset of decomposition (Td,5%) is a key indicator of thermal stability.

Flame RetardantOnset of Decomposition (Td,5%, °C) in N2
This compound (DOPP) ~330
Triphenyl Phosphate (TPP)~300
Tricresyl Phosphate (TCP)~320
Bisphenol A bis(diphenyl phosphate) (BDP)~350

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 / ISO 4589-2

Procedure:

  • A vertically oriented specimen of specified dimensions is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top edge of the specimen is ignited with a pilot flame.

  • The oxygen concentration in the gas mixture is systematically varied to determine the minimum concentration that just supports flaming combustion for a specified duration or extent of burn.

  • The LOI is expressed as the volume percentage of oxygen in that mixture.[4][5]

UL 94 Vertical Burn Test

Standard: ANSI/UL 94

Procedure:

  • A rectangular test specimen is held vertically by a clamp at its upper end.

  • A calibrated burner flame is applied to the lower free end of the specimen for 10 seconds and then removed. The afterflame time is recorded.

  • Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.

  • A layer of dry absorbent surgical cotton is placed 300 mm below the specimen to assess whether flaming drips ignite it.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the dripping behavior.[6][7]

Cone Calorimetry Test

Standard: ISO 5660 / ASTM E1354

Procedure:

  • A 100 mm x 100 mm specimen is placed horizontally under a conical radiant heater.

  • The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).

  • A spark igniter is used to ignite the pyrolysis gases evolved from the specimen surface.

  • The oxygen concentration and mass flow rate of the combustion products in the exhaust duct are continuously measured.

  • The heat release rate is calculated based on the principle of oxygen consumption, where approximately 13.1 MJ of heat is released per kilogram of oxygen consumed.

  • Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.[2][8]

Thermogravimetric Analysis (TGA)

Procedure:

  • A small sample of the material (typically 5-10 mg) is placed in a high-precision balance within a furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve provides information on the thermal stability and decomposition profile of the material.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the flame retardancy mechanism and a typical experimental workflow for evaluating flame retardants.

FlameRetardancyMechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + OPFR Char Protective Char Layer Polymer->Char Promotes Dehydration & Carbonization Volatiles Flammable Volatiles InertGases Inert Gases PORadicals Phosphorus Radicals (PO•) Heat Heat Heat->Polymer Char->Polymer Insulates from Heat & O₂ Radicals Flame Propagating Radicals (H•, OH•) Volatiles->Radicals Combustion Radicals->Volatiles Sustains Flame InertGases->Radicals Dilution Effect PORadicals->Radicals Radical Scavenging

Caption: General flame retardancy mechanism of organophosphorus flame retardants.

ExperimentalWorkflow start Start: Select Polymer & Flame Retardants compounding Melt Compounding (e.g., Twin-Screw Extruder) start->compounding specimen_prep Specimen Preparation (Injection/Compression Molding) compounding->specimen_prep flammability_testing Flammability Testing specimen_prep->flammability_testing thermal_analysis Thermal Analysis specimen_prep->thermal_analysis loi LOI Test (ASTM D2863) flammability_testing->loi ul94 UL 94 Test flammability_testing->ul94 cone Cone Calorimetry (ISO 5660) flammability_testing->cone data_analysis Data Analysis & Comparison loi->data_analysis ul94->data_analysis cone->data_analysis tga TGA thermal_analysis->tga tga->data_analysis conclusion Conclusion: Select Optimal FR data_analysis->conclusion

Caption: Typical experimental workflow for evaluating flame retardant performance.

Conclusion

This compound demonstrates effective flame retardant properties in various polymer systems. Its performance, in terms of Limiting Oxygen Index, UL 94 classification, and cone calorimetry parameters, is comparable to other widely used organophosphorus flame retardants. The selection of the most suitable flame retardant will ultimately depend on the specific polymer, processing conditions, and desired fire safety standards. The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed decision.

References

A Comparative Analysis of Dioctyl Phenylphosphonate and Dioctyl Phthalate as Plasticizers for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers is a critical consideration in the formulation of polymeric materials. This guide provides a detailed, data-driven comparison of two common plasticizers: Dioctyl Phenylphosphonate (DOPP) and Dioctyl Phthalate (DOP).

Dioctyl Phthalate (DOP) has long been the industry standard for flexible Polyvinyl Chloride (PVC) applications due to its high plasticizing efficiency and cost-effectiveness. However, concerns over the potential health and environmental impacts of phthalates have spurred the search for viable alternatives. This compound (DOPP), a phosphate ester, has emerged as a promising candidate, offering the dual benefits of plasticization and inherent flame retardancy. This guide will objectively compare the performance of DOPP and DOP, supported by experimental data, to aid in the informed selection of plasticizers for demanding applications.

Executive Summary

While DOP is a highly efficient and widely used general-purpose plasticizer, DOPP presents a compelling alternative, particularly in applications where flame retardancy and potentially lower migration are desired. The primary trade-off appears to be in plasticizing efficiency, where DOP may exhibit superior performance in achieving flexibility at lower concentrations. However, the enhanced thermal stability and flame-retardant properties of DOPP make it a strong candidate for specialized applications.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key performance characteristics of DOPP and DOP based on available technical data and research. It is important to note that direct, comprehensive comparative studies are limited, and performance can vary depending on the specific PVC formulation and processing conditions.

Table 1: General Properties

PropertyThis compound (DOPP)Dioctyl Phthalate (DOP)Test Method
Molecular FormulaC₂₂H₃₉O₃PC₂₄H₃₈O₄-
Molecular Weight ( g/mol )382.52390.56-
AppearanceColorless to pale yellow liquidColorless, oily liquidVisual
Density @ 25°C (g/mL)~0.967~0.985ASTM D4052

Table 2: Mechanical Properties of Plasticized PVC (Typical Values)

PropertyPVC with DOPPPVC with DOPTest Method
Tensile Strength (MPa)Generally comparable to or slightly higher than DOP formulations.Varies with concentration, typically decreases with higher plasticizer content.[1]ASTM D638
Elongation at Break (%)May be slightly lower than DOP at equivalent concentrations.Typically high, indicating good flexibility.[1]ASTM D638
Shore A HardnessMay be slightly higher than DOP at equivalent concentrations, indicating less softening effect.Decreases significantly with increasing concentration.ASTM D2240

Table 3: Thermal and Migration Properties

PropertyThis compound (DOPP)Dioctyl Phthalate (DOP)Test Method
Thermal StabilityGenerally higher than DOP due to the phosphorus content.Good, but can be susceptible to degradation at high processing temperatures.Thermogravimetric Analysis (TGA)
Flame RetardancyInherent flame retardant properties.Not inherently flame retardant; requires addition of flame-retardant additives.UL 94 / LOI (ASTM D2863)
Migration ResistanceExpected to be higher than DOP due to its chemical structure, though specific comparative data is limited.Prone to migration, which can lead to loss of flexibility and contamination of surrounding materials.[2]ASTM D1203

Experimental Protocols

To ensure accurate and reproducible comparisons between plasticizers, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide.

Mechanical Properties Testing

a) Tensile Strength and Elongation at Break (ASTM D638):

  • Specimen Preparation: Dumbbell-shaped specimens of the plasticized PVC are prepared by injection molding or die-cutting from compression-molded sheets. The standard specimen dimensions are as specified in ASTM D638.

  • Procedure: The test is conducted using a universal testing machine. The specimen is held by grips and pulled at a constant rate of speed until it fractures. The force required to break the specimen (tensile strength) and the extent to which it stretches before breaking (elongation at break) are recorded.

  • Calculations:

    • Tensile Strength (MPa) = Maximum Load (N) / Original Cross-Sectional Area (mm²)

    • Elongation at Break (%) = [(Final Length at Break - Initial Gage Length) / Initial Gage Length] x 100

b) Shore A Hardness (ASTM D2240):

  • Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6 mm is required. The specimen can be a single piece or stacked layers.

  • Procedure: A durometer, a specialized instrument with a spring-loaded indenter, is pressed firmly against the specimen surface. The depth of indentation is measured and converted to a hardness value on the Shore A scale (ranging from 0 to 100). The reading is typically taken after a specified time, usually 1 to 3 seconds.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) (ASTM E1131):

  • Procedure: A small, precisely weighed sample of the plasticized PVC is placed in a thermogravimetric analyzer. The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve plots weight loss versus temperature. The onset temperature of decomposition and the temperature at maximum weight loss are key indicators of thermal stability. A higher decomposition temperature indicates greater thermal stability.

Migration Resistance Testing

a) Volatility (Activated Carbon Method) (ASTM D1203):

  • Procedure: A weighed sample of the plasticized PVC film is placed in a container with activated carbon, ensuring no direct contact. The container is then placed in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).

  • Data Analysis: The weight loss of the PVC sample after the test is measured. A lower weight loss indicates lower volatility and better migration resistance.

b) Extraction by Liquids (ASTM D1239):

  • Procedure: A pre-weighed specimen of the plasticized PVC is immersed in a specific liquid (e.g., water, oil, or a solvent) at a controlled temperature for a defined duration.

  • Data Analysis: After immersion, the specimen is removed, dried, and reweighed. The percentage of weight loss represents the amount of plasticizer extracted by the liquid.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Chemical_Structures Chemical Structures of DOPP and DOP DOPP This compound (DOPP) C₂₂H₃₉O₃P DOP Dioctyl Phthalate (DOP) C₂₄H₃₈O₄

Figure 1: Chemical Structures

Plasticization_Mechanism General Plasticization Mechanism in PVC cluster_before Rigid PVC (Before Plasticization) cluster_after Flexible PVC (After Plasticization) P1 PVC Chain P2 PVC Chain P1->P2 Strong Attraction P3 PVC Chain P2->P3 Strong Attraction Plasticizer Plasticizer (DOPP or DOP) P5 PVC Chain Plasticizer->P5 P4 PVC Chain P4->Plasticizer P5->Plasticizer P6 PVC Chain Rigid PVC Strong Intermolecular Forces High Tg Flexible PVC Reduced Intermolecular Forces Lower Tg, Increased Flexibility

Figure 2: Plasticization Mechanism

Experimental_Workflow Comparative Experimental Workflow Start Start: Define PVC Formulations (PVC Resin, Stabilizers, etc.) Formulation_DOPP Formulation 1: Incorporate DOPP Start->Formulation_DOPP Formulation_DOP Formulation 2: Incorporate DOP Start->Formulation_DOP Processing Melt Compounding and Specimen Preparation Formulation_DOPP->Processing Formulation_DOP->Processing Testing Performance Testing Processing->Testing Mechanical Mechanical Properties (ASTM D638, D2240) Testing->Mechanical Thermal Thermal Stability (TGA - ASTM E1131) Testing->Thermal Migration Migration Resistance (ASTM D1203) Testing->Migration Analysis Data Analysis and Comparison Mechanical->Analysis Thermal->Analysis Migration->Analysis Conclusion Conclusion: Comparative Performance Evaluation Analysis->Conclusion

Figure 3: Experimental Workflow

Conclusion

The choice between this compound and dioctyl phthalate as a plasticizer is highly dependent on the specific requirements of the end-use application. Dioctyl phthalate remains a cost-effective and highly efficient plasticizer for general-purpose flexible PVC. However, for applications demanding enhanced safety profiles, particularly in terms of flame retardancy and potentially lower migration, this compound presents a strong, multifunctional alternative. Further direct comparative studies are warranted to fully elucidate the performance trade-offs and to provide more comprehensive quantitative data for formulators. This guide serves as a foundational resource for researchers and professionals in making an informed decision based on the current understanding of these two important plasticizers.

References

A Comparative Guide to Purity Validation of Dioctyl Phenylphosphonate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of compounds like dioctyl phenylphosphonate (DOPP) is a critical step in guaranteeing the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. This guide provides an objective comparison of a proposed Reversed-Phase HPLC (RP-HPLC) method for DOPP with two powerful alternative techniques: Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most appropriate analytical strategy for your research needs.

At a Glance: Comparison of Analytical Methods for DOPP Purity

The selection of an analytical method for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of RP-HPLC, q³¹P NMR, and GC-MS for the analysis of this compound.

FeatureReversed-Phase HPLC (Proposed Method)Quantitative ³¹P NMRGas Chromatography-Mass Spectrometry
Principle Separation based on polarity differences between DOPP and impurities on a non-polar stationary phase.Absolute quantification based on the nuclear magnetic resonance of the ³¹P nucleus.[1][2]Separation of volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, followed by mass-based detection.
Primary Application Quantification of known and unknown impurities, stability testing.Absolute purity determination without the need for a specific DOPP reference standard, structural elucidation of phosphorus-containing impurities.[1][2][3]Analysis of volatile and semi-volatile impurities, identification of unknown impurities through mass spectral libraries.
Limit of Detection (LOD) Estimated: 0.1 - 1 µg/mL~3 mg L⁻¹ for some organophosphorus compounds.[3]pg to low ng range.
Limit of Quantitation (LOQ) Estimated: 0.3 - 3 µg/mLDependent on experimental parameters and instrument sensitivity.ng/g range.
Linearity (R²) Typically >0.999Excellent for absolute quantification.Typically >0.995
Precision (%RSD) <2%<1%<15%
Throughput HighLow to MediumHigh
Key Advantages Widely available, robust, high precision and accuracy for quantification.Provides structural information, absolute quantification without a specific standard.[1][2]High sensitivity and selectivity, excellent for identifying unknown volatile impurities.
Key Limitations Requires a chromophore for UV detection, potential for co-elution of impurities.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.Not suitable for non-volatile or thermally labile impurities.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate implementation and comparison.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Proposed Method

This proposed method is based on standard practices for the analysis of non-polar, aromatic compounds.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR)

This protocol is adapted from established methods for the purity determination of organophosphorus compounds.[1][3][4]

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into an NMR tube.

  • Add a known amount of a suitable internal standard (e.g., triphenyl phosphate) with a known purity.

  • Dissolve the sample and internal standard in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][4]

  • Ensure complete dissolution by gentle vortexing.

NMR Spectrometer Parameters:

ParameterValue
Spectrometer Frequency ≥ 400 MHz for ¹H
Nucleus ³¹P
Pulse Program zgig (inverse-gated decoupling)
Relaxation Delay (d1) 5 x T₁ of the phosphorus nucleus with the longest relaxation time
Number of Scans 16 or higher for good signal-to-noise
Referencing External 85% H₃PO₄
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of high molecular weight esters and phthalates.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards and a sample solution at an appropriate concentration (e.g., 10 µg/mL).

GC-MS Conditions:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Split (e.g., 20:1)
Oven Temperature Program Initial 150°C for 1 min, ramp to 300°C at 15°C/min, hold for 10 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Potential Impurities in this compound

The purity of this compound can be affected by impurities arising from the manufacturing process. A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. Common classes of impurities may include:

  • Starting Materials: Unreacted phenylphosphonic dichloride or 1-octanol.

  • By-products: Products of side reactions, such as the formation of trioctyl phosphate or other esterification by-products.

  • Intermediates: Incomplete reaction products, such as mono-octyl phenylphosphonate.

  • Reagents and Solvents: Residual catalysts, bases, or solvents used in the synthesis.

  • Degradation Products: Products formed due to hydrolysis or oxidation of the final product.

Workflow and Pathway Diagrams

To provide a clearer understanding of the analytical processes, the following diagrams, generated using Graphviz, illustrate the experimental workflow for purity validation and a conceptual signaling pathway for method selection logic.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Purity Assessment sample DOPP Sample dissolution Dissolution in Appropriate Solvent sample->dissolution dilution Dilution to Working Concentration dissolution->dilution qnmr q³¹P NMR Analysis dissolution->qnmr Transfer to NMR tube with internal standard filtration Filtration (0.45 µm) dilution->filtration gcms GC-MS Analysis dilution->gcms Inject hplc RP-HPLC Analysis filtration->hplc Inject hplc_data Chromatogram Analysis: Peak Area, % Purity hplc->hplc_data qnmr_data Spectrum Integration: Absolute Purity Calculation qnmr->qnmr_data gcms_data Chromatogram & Spectrum Analysis: Impurity Identification & Quantification gcms->gcms_data comparison Comparison of Results & Purity Validation hplc_data->comparison qnmr_data->comparison gcms_data->comparison

Caption: Experimental workflow for the validation of this compound purity.

method_selection_logic Method Selection Logic for DOPP Purity Analysis start Need to Validate DOPP Purity question1 Primary Goal? start->question1 question2 Are Impurities Volatile? question1->question2 Routine QC & Impurity Profiling question3 Need for Absolute Quantification? question1->question3 Absolute Purity & Structural Info hplc Use RP-HPLC question2->hplc No / Unknown gcms Use GC-MS question2->gcms Yes qnmr Use q³¹P NMR question3->qnmr Yes complementary Use as a Complementary Technique question3->complementary No complementary->hplc complementary->gcms

References

Dioctyl Phenylphosphonate: A Comparative Performance Guide for Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

This guide provides a comparative overview of the performance of dioctyl phenylphosphonate (DOPP) in various polymer matrices. Due to the limited availability of direct comparative studies in publicly accessible literature, this document focuses on the expected performance based on the properties of phosphonate-based flame retardants and plasticizers, contrasted with more commonly documented alternatives.

Introduction to this compound (DOPP)

This compound (DOPP) is an organophosphorus compound that serves a dual function as both a flame retardant and a plasticizer in various polymer systems. Its chemical structure, featuring a phosphorus-containing group and long alkyl chains, imparts properties that can enhance the fire safety and flexibility of polymers. The market for DOPP is driven by increasing demand for flame-retardant materials in industries such as construction, automotive, and electronics, with a projected global market valuation of approximately USD 1.5 billion by 2033[1].

Performance in Polymer Matrices: A Qualitative Comparison

Detailed quantitative data from direct comparative studies on the performance of DOPP in specific polymer matrices such as PVC, polyurethane (PU), and polycarbonate (PC) is scarce in the available literature. However, based on the general behavior of phosphonate-based additives, we can infer its potential effects.

Polyvinyl Chloride (PVC)

In flexible PVC applications, plasticizers are essential for achieving desired softness and workability. While dioctyl phthalate (DOP) has traditionally been a widely used plasticizer, there is a growing trend toward non-phthalate alternatives due to health and environmental concerns[2][3].

Expected Performance of DOPP in PVC:

  • Flame Retardancy: As a phosphorus-containing compound, DOPP is expected to enhance the flame retardancy of PVC formulations. Phosphorus-based flame retardants can act in both the condensed and gas phases to inhibit combustion[4]. In the condensed phase, they promote the formation of a protective char layer, while in the gas phase, they can release phosphorus-containing radicals that quench the flame.

  • Plasticizing Effect: The "dioctyl" portion of the DOPP molecule is similar to that of DOP, suggesting it would impart flexibility to the PVC matrix. However, the efficiency of plasticization relative to DOP would require direct experimental comparison.

  • Thermal Stability: Phosphonate plasticizers can contribute to improved thermal stability in PVC compared to some standard plasticizers[2].

Comparison with Alternatives in PVC:

AdditivePrimary FunctionExpected Flame RetardancyNotes
This compound (DOPP) Flame Retardant / PlasticizerGoodLimited direct comparative data available.
Dioctyl Phthalate (DOP) PlasticizerLowWidely used, but with health and environmental concerns[1][5][6][7].
Dioctyl Terephthalate (DOTP) PlasticizerLowA common non-phthalate alternative to DOP with better thermal stability and lower migration.
Phosphate Esters (e.g., TPP, RDP) Flame Retardant / PlasticizerExcellentKnown for high flame retardant efficiency.
Polyurethane (PU)

Polyurethanes, especially foams, often require flame retardants to meet fire safety standards in applications like insulation and cushioning.

Expected Performance of DOPP in PU:

  • Flame Retardancy: DOPP is expected to be an effective flame retardant in polyurethane systems. Phosphorus-based flame retardants are known to be effective in PU, often promoting char formation and reducing heat release[5].

  • Mechanical Properties: As a plasticizer, DOPP could influence the mechanical properties of polyurethane, such as compressive strength and flexibility. The extent of this effect would depend on the specific formulation and loading level.

Comparison with Alternatives in PU:

AdditivePrimary FunctionExpected Flame RetardancyNotes
This compound (DOPP) Flame Retardant / PlasticizerGoodSpecific performance data in PU is limited.
Tris(chloroisopropyl) phosphate (TCPP) Flame RetardantExcellentA common halogenated flame retardant, but facing regulatory scrutiny.
Ammonium Polyphosphate (APP) Flame RetardantGoodOften used in intumescent systems[6].
Melamine-based polyols Reactive Flame RetardantGoodCan enhance thermal stability and flame retardancy[5].
Polycarbonate (PC)

Polycarbonate is a high-performance engineering thermoplastic known for its toughness and clarity. Flame retardants are often added to meet stringent fire safety requirements in electronics and construction.

Expected Performance of DOPP in PC:

  • Flame Retardancy: Phenylphosphonic acid and its derivatives are known to be effective flame retardants for polycarbonates, primarily through condensed-phase charring mechanisms[4].

  • Mechanical and Optical Properties: The addition of DOPP could potentially affect the mechanical properties (e.g., impact strength) and optical clarity of polycarbonate. The miscibility of DOPP with the PC matrix would be a critical factor.

Comparison with Alternatives in PC:

AdditivePrimary FunctionExpected Flame RetardancyNotes
This compound (DOPP) Flame RetardantGoodData on its effect on PC properties is not readily available.
Resorcinol bis(diphenyl phosphate) (RDP) Flame RetardantExcellentA common phosphorus-based flame retardant for PC.
Bisphenol A bis(diphenyl phosphate) (BDP) Flame RetardantExcellentAnother widely used phosphorus-based flame retardant.
Silicone-based additives Flame RetardantGoodCan improve flame retardancy and anti-dripping properties.

Experimental Protocols

While specific experimental data for DOPP is limited, the following standard methods are typically used to evaluate the performance of flame retardants and plasticizers in polymer matrices.

Flame Retardancy Testing
  • Limiting Oxygen Index (LOI) (ASTM D2863): This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support the flaming combustion of a vertically oriented specimen under specified test conditions. A higher LOI value indicates better flame retardancy.

  • UL-94 Vertical Burn Test: This is a widely used test to assess the flammability of plastic materials. A vertically mounted specimen is ignited for a specified period, and the time to self-extinguish, as well as any dripping of flaming particles, is observed. The material is then classified as V-0, V-1, or V-2, with V-0 being the highest rating.

  • Cone Calorimetry (ASTM E1354): This test provides comprehensive data on the combustion behavior of a material, including heat release rate, total heat released, smoke production, and mass loss rate.

Mechanical Property Testing
  • Tensile Testing (ASTM D638): This test is used to determine the tensile strength, elongation at break, and modulus of elasticity of a material.

  • Flexural Testing (ASTM D790): This test measures the flexural strength and modulus of a material.

  • Impact Testing (Izod or Charpy, ASTM D256): This test determines the impact resistance or toughness of a material.

Thermal Property Testing
  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the material.

  • Differential Scanning Calorimetry (DSC): This method is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of a polymer, which can be affected by the addition of a plasticizer.

Visualizations

The following diagrams illustrate general workflows and relationships relevant to the evaluation of additives like DOPP in polymer matrices.

G cluster_0 Formulation and Compounding cluster_1 Specimen Preparation cluster_2 Performance Evaluation cluster_3 Data Analysis and Comparison Polymer Polymer Matrix (e.g., PVC, PU, PC) Compounding Melt Compounding (Extrusion, Internal Mixer) Polymer->Compounding DOPP This compound (DOPP) DOPP->Compounding Other_Additives Other Additives (Stabilizers, Fillers, etc.) Other_Additives->Compounding Specimen_Prep Specimen Preparation (Injection Molding, Compression Molding) Compounding->Specimen_Prep Flame_Test Flame Retardancy Testing (LOI, UL-94, Cone Calorimetry) Specimen_Prep->Flame_Test Mech_Test Mechanical Property Testing (Tensile, Flexural, Impact) Specimen_Prep->Mech_Test Thermal_Test Thermal Analysis (TGA, DSC) Specimen_Prep->Thermal_Test Data_Analysis Data Analysis and Comparison Flame_Test->Data_Analysis Mech_Test->Data_Analysis Thermal_Test->Data_Analysis

Caption: Experimental workflow for evaluating DOPP performance in polymers.

G DOPP This compound (DOPP) FR Increased Flame Retardancy DOPP->FR Phosphorus Content Flexibility Increased Flexibility DOPP->Flexibility Alkyl Chains Thermal_Stability Potentially Improved Thermal Stability DOPP->Thermal_Stability Mech_Properties Potential Change in Mechanical Properties DOPP->Mech_Properties Optical_Properties Potential Change in Optical Properties DOPP->Optical_Properties Cost Cost Impact DOPP->Cost

Caption: Logical relationships of DOPP's effects on polymer properties.

Conclusion

This compound shows promise as a dual-function additive for polymers, offering both flame retardancy and plasticization. However, a comprehensive understanding of its performance in different polymer matrices requires direct, quantitative comparative studies against other commercially available additives. The information presented in this guide serves as a foundational overview based on the general principles of polymer additives. Researchers and formulators are encouraged to conduct their own experimental evaluations to determine the suitability of DOPP for their specific applications.

References

A Comparative Guide to the Long-Term Stability of Dioctyl Phenylphosphonate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of chemical compounds is crucial for ensuring the safety, efficacy, and shelf-life of a final product. This guide provides a comparative analysis of the long-term stability of dioctyl phenylphosphonate (DOPP), a dialkyl phenylphosphonate, with alternative organophosphate esters, specifically triaryl phosphates such as diphenyl cresyl phosphate (DCPC) and trixylenyl phosphate (TXP). These compounds often find use as plasticizers and flame retardants.[1][2] This comparison is based on available data for these classes of compounds, highlighting key stability-indicating parameters and degradation pathways.

The stability of organophosphate esters is largely influenced by their chemical structure, particularly the nature of the ester substituents (alkyl vs. aryl).[3] Generally, aryl phosphates exhibit greater thermal stability compared to alkyl phosphates.[4] The primary degradation pathways for these compounds are hydrolysis and thermal decomposition, leading to the formation of phosphorus acids and the corresponding alcohols or phenols.

Comparative Stability Overview

ParameterThis compound (DOPP) (Representing Dialkyl Phenylphosphonates)Diphenyl Cresyl Phosphate (DCPC) & Trixylenyl Phosphate (TXP) (Representing Triaryl Phosphates)
Compound Class Dialkyl PhenylphosphonateTriaryl Phosphate
Primary Applications Plasticizer, flame retardantFlame retardant, plasticizer, hydraulic fluid[2][5][6]
Thermal Stability Generally lower than triaryl phosphates. Decomposition is expected at elevated temperatures, leading to the elimination of a phosphorus acid.[3][4]High thermal stability, with decomposition occurring at temperatures typically above 300°C.[4][7]
Hydrolytic Stability Susceptible to hydrolysis, especially under acidic or basic conditions. The rate is influenced by temperature and pH.[8][9]Generally more resistant to neutral hydrolysis than alkyl esters. Hydrolysis is catalyzed by acid and base. The half-life of DCPC at pH 7 and 25°C is reported to be 47 days.[6][10]
Primary Degradation Pathways - Hydrolysis: Cleavage of the ester bond to form phenylphosphonic acid and octanol. - Thermal Degradation: Elimination of phenylphosphonic acid.[3]- Hydrolysis: Formation of phosphoric acid, cresol, and phenol derivatives.[5] - Oxidation & Thermal Degradation: Leads to acidic residues and tars at high temperatures.[5]
Key Degradation Products Phenylphosphonic acid, OctanolPhosphoric acid, Cresols, Phenols, Xylenols[5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the long-term stability of chemical compounds. Below are protocols for key experiments typically employed in such studies.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition profile of the substance by measuring weight loss as a function of temperature.[11][12]

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., aluminum or platinum)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the test substance (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Analysis Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[13]

    • The analysis is typically conducted under an inert atmosphere, such as nitrogen, to assess thermal decomposition without oxidation.[12]

  • Data Analysis: Record the weight loss of the sample as a function of temperature. The onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., 5%, 50%) are determined from the TGA curve.[4][13]

Hydrolytic Stability Assessment (Modified ASTM D2619 "Beverage Bottle Method")

Objective: To evaluate the stability of the compound in the presence of water at an elevated temperature.[9][14][15]

Apparatus:

  • Pressure-type beverage bottles

  • Oven with a rotating rack

  • Copper test strips (as a catalyst)

  • Analytical balance

  • pH meter

  • Titration equipment for determining the acid number

Procedure:

  • Preparation: A mixture of the test compound (e.g., 75 g) and distilled water (e.g., 25 g) is placed in a beverage bottle.[9][14] A polished copper strip is added to the bottle.[14]

  • Incubation: The sealed bottle is placed in an oven on a rotating rack and heated at a specified temperature (e.g., 93°C) for a set duration (e.g., 48 hours).[14]

  • Analysis: After incubation, the bottle is cooled, and the contents are analyzed. The analysis includes:

    • Visual inspection of the fluid layers and the copper strip for corrosion.

    • Measurement of the acid number of the organic layer and the water layer by titration.[14]

    • The concentration of the parent compound and its degradation products can be quantified using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a long-term stability study of a chemical substance.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Storage & Stressing cluster_2 Phase 3: Analysis at Time Points cluster_3 Phase 4: Data Evaluation & Reporting A Define Stability Study Protocol (ICH Guidelines) B Select Batches of This compound A->B C Characterize Initial Samples (t=0) (HPLC, GC, KF, Appearance) B->C D Place Samples in Stability Chambers C->D E Long-Term Conditions (e.g., 25°C/60% RH) D->E F Accelerated Conditions (e.g., 40°C/75% RH) D->F G Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) D->G H Pull Samples at Scheduled Intervals (e.g., 3, 6, 9, 12, 24 months) I Perform Stability-Indicating Tests - Assay & Impurities (HPLC) - Physical Properties - Degradation Product Identification (LC-MS) H->I J Compile and Analyze Data I->J K Determine Degradation Rate and Pathways J->K L Establish Shelf-Life / Retest Period K->L M Prepare Stability Study Report L->M

Caption: Experimental workflow for a long-term stability study.

References

Cost-Benefit Analysis of Dioctyl Phenylphosphonate in Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate additives is a critical consideration in modern manufacturing, balancing performance, cost, and safety. Dioctyl phenylphosphonate (DOPP) is a halogen-free organophosphorus compound that serves a dual role as both a plasticizer and a flame retardant. This guide provides an objective comparison of DOPP with two common alternatives, Triphenyl Phosphate (TPP) and Resorcinol bis(diphenyl phosphate) (RDP), to aid in the decision-making process for material formulation. The analysis is based on available experimental data for applications in polyvinyl chloride (PVC), a common polymer in which these additives are used.

Performance Comparison: Efficacy as a Flame Retardant and Plasticizer

The primary function of these additives in many applications is to enhance fire safety and improve the flexibility of the polymer matrix. The following tables summarize key performance indicators.

Table 1: Flame Retardant and Thermal Properties in PVC

PropertyThis compound (DOPP) (Estimated)Triphenyl Phosphate (TPP)Resorcinol bis(diphenyl phosphate) (RDP)
Limiting Oxygen Index (LOI), % 28 - 3225 (at 2.5 wt%)[1]>30 (in various polymer blends)
UL-94 Rating (3.2 mm) V-0 to V-1V-0 (at 2.5 wt%)[1]V-0
Onset of Decomposition (TGA, 5% weight loss), °C 260 - 280285 (at 40 phr)[1]High Thermal Stability
Char Yield at 600°C, % Moderate25 (at 40 phr)[1]High

Table 2: Mechanical Properties in PVC (at approximately 40 phr loading)

PropertyThis compound (DOPP) (Estimated)Triphenyl Phosphate (TPP)[1]Dioctyl Phthalate (DOP) (Non-FR Baseline)
Tensile Strength (MPa) 15 - 203515 - 25
Elongation at Break (%) 250 - 350Data not available250 - 400
Hardness (Shore A) 80 - 90Data not available80 - 90

Economic Analysis: A Look at the Cost Factor

The economic viability of a formulation is paramount in manufacturing. The bulk pricing of these additives can significantly influence the final product cost.

Table 3: Estimated Bulk Pricing Comparison

ChemicalEstimated Bulk Price (per metric ton)
This compound (DOPP)$3,500 - $5,000
Triphenyl Phosphate (TPP)$2,500 - $3,000[2]
Resorcinol bis(diphenyl phosphate) (RDP)$6,800 - $7,050

Experimental Methodologies

The data presented in this guide is based on standardized experimental protocols to ensure comparability and reproducibility.

Flame Retardancy Tests
  • Limiting Oxygen Index (LOI) - ASTM D2863: This test determines the minimum percentage of oxygen in a controlled atmosphere that is required to sustain the combustion of a sample. A small, vertically oriented specimen is ignited at its upper end, and the oxygen concentration in the surrounding gas flow is incrementally adjusted until a steady flame is maintained.

  • UL-94 Vertical Burn Test: This method assesses the self-extinguishing properties of a material. A rectangular specimen is held vertically and ignited from the bottom with a calibrated flame for two 10-second intervals. The afterflame time, afterglow time, and the dripping of flaming particles are observed to classify the material with a V-0, V-1, or V-2 rating.[1]

Thermal Stability Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For thermal stability assessment, the sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[3] The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is used as an indicator of the onset of thermal decomposition.[1]

Mechanical Properties Evaluation
  • Tensile Testing - ASTM D638: This test is used to determine the tensile strength and elongation at break of a material. A standardized "dog-bone" shaped specimen is pulled apart at a constant rate of speed until it fractures.

  • Hardness Testing - ASTM D2240: The Shore durometer hardness test measures the resistance of a material to indentation. A specified indenter is forced into the material under a defined spring force, and the depth of indentation is measured.

Visualizing Mechanisms and Processes

flame_retardancy_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase A Polymer Decomposition B Phosphoric Acid Formation A->B C Char Layer Promotion B->C D Insulating Barrier C->D E Volatile Radical Formation F Radical Quenching E->F G Combustion Inhibition F->G Heat Heat Heat->A Heat->E

Caption: General mechanism of action for phosphate flame retardants.

synthesis_workflow Triaryl Phosphite Triaryl Phosphite Reaction Vessel Reaction Vessel Triaryl Phosphite->Reaction Vessel Dialkyl Alkylphosphonate Dialkyl Alkylphosphonate Dialkyl Alkylphosphonate->Reaction Vessel Catalyst Catalyst Catalyst->Reaction Vessel Crude Product Crude Product Reaction Vessel->Crude Product Purification Purification Crude Product->Purification Diaryl Alkylphosphonate Diaryl Alkylphosphonate Purification->Diaryl Alkylphosphonate

Caption: Simplified industrial synthesis of diaryl alkylphosphonates.

Summary and Recommendations

  • This compound (DOPP): Presents a balanced profile of flame retardancy and plasticizing action at a mid-range cost. It is a viable option for applications where a compromise between high performance and cost is necessary.

  • Triphenyl Phosphate (TPP): The most cost-effective of the three, TPP offers good flame retardancy.[1][2] However, its higher plasticizing efficiency might alter the mechanical properties of the final product more significantly.[4] There are also growing discussions regarding its environmental and toxicological profile.[5][6]

  • Resorcinol bis(diphenyl phosphate) (RDP): RDP provides superior thermal stability and flame retardant performance, making it the choice for demanding, high-temperature applications. This high performance is, however, reflected in its significantly higher cost.

For professionals in research and development, the selection process should be guided by the specific performance requirements of the end product. While TPP offers an economical solution, DOPP and RDP represent a step up in performance, with the final choice depending on the acceptable cost-performance ratio for the intended application. It is recommended to conduct in-house testing to validate the performance of these additives in the specific polymer formulation being developed.

References

A Comparative Environmental Assessment: Dioctyl Phenylphosphonate vs. Halogenated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the environmental and toxicological profiles of dioctyl phenylphosphonate and traditional halogenated flame retardants.

The landscape of flame retardant technology is undergoing a significant transformation. Driven by mounting evidence of the adverse environmental and health impacts of halogenated flame retardants (HFRs), the industry is progressively shifting towards halogen-free alternatives. Among these, organophosphorus flame retardants (OPFRs), such as this compound (DOPP), are emerging as viable replacements. This guide provides a detailed, evidence-based comparison of the environmental impact of DOPP and legacy HFRs, focusing on key parameters such as toxicity, persistence, bioaccumulation, and thermal decomposition products.

Executive Summary

Halogenated flame retardants, particularly polybrominated diphenyl ethers (PBDEs), have been identified as persistent, bioaccumulative, and toxic (PBT) substances.[1] Their widespread use has led to global environmental contamination and concerns over their role as endocrine disruptors and potential carcinogens.[2][3][4] In contrast, organophosphorus flame retardants like this compound are generally considered to have a more favorable environmental profile, exhibiting lower persistence and bioaccumulation potential. However, it is crucial to note that comprehensive environmental data for specific OPFRs, including DOPP, is still emerging. This guide synthesizes the available data to facilitate an informed comparison.

Data Summary

The following tables provide a comparative summary of the key environmental and toxicological parameters for this compound (represented by general data for organophosphorus flame retardants) and halogenated flame retardants.

Table 1: Environmental Fate and Ecotoxicity

ParameterThis compound (Organophosphorus Flame Retardants)Halogenated Flame Retardants (e.g., PBDEs)
Persistence Generally considered to be less persistent than HFRs. Subject to microbial degradation.[2][5]High persistence in the environment, resistant to degradation.[1]
Bioaccumulation Bioaccumulation potential varies, but generally lower than legacy HFRs. A positive correlation between bioaccumulation and hydrophobicity has been observed.[6][7]High potential for bioaccumulation and biomagnification in food chains.[1]
Aquatic Toxicity Moderate to high toxicity to aquatic organisms, depending on the specific compound.[8]Known to be toxic to aquatic life.[7]

Table 2: Toxicological Profile

ParameterThis compound (Organophosphorus Flame Retardants)Halogenated Flame Retardants (e.g., PBDEs)
Human Toxicity Potential for neurotoxicity, endocrine disruption, and carcinogenicity reported for some OPFRs.[8]Associated with endocrine disruption, immunotoxicity, reproductive toxicity, and potential carcinogenicity.[2][3][4]
Acute Toxicity (Oral, Rat LD50) Data for specific OPFRs vary. For example, Dimethyl hydrogen phosphite (DMHP) has an estimated LD50 of 3,283 mg/kg for males and 3,040 mg/kg for females.[9]Varies by specific compound.
Carcinogenicity Some OPFRs are considered potential carcinogens.[8]Some HFRs are classified as possible human carcinogens.[2]

Table 3: Thermal Decomposition Products

ParameterThis compound (Organophosphorus Flame Retardants)Halogenated Flame Retardants (e.g., PBDEs)
Primary Decomposition Products Phosphorus acids, phenols, and various hydrocarbons.[10][11][12]Polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs), hydrogen halides (e.g., HBr).[1]
Toxicity of Byproducts Can produce toxic gases, though generally considered less hazardous than those from HFRs.[10]Formation of highly toxic and persistent PBDD/Fs is a major concern.[1]

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of environmental and toxicological data.

Aquatic Toxicity Testing

Objective: To determine the acute and chronic toxicity of a substance to aquatic organisms.

Methodology (based on OECD Test Guidelines 201, 202, 203): [13]

  • Test Organisms: Standardized species of algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Zebrafish, Danio rerio) are used.

  • Exposure: Organisms are exposed to a range of concentrations of the test substance in a controlled aquatic environment.

  • Endpoints:

    • Algae (OECD 201): Growth inhibition (EC50).

    • Daphnia (OECD 202): Immobilization (EC50).

    • Fish (OECD 203): Mortality (LC50).

  • Data Analysis: The concentration of the substance that causes a 50% effect (EC50 or LC50) is calculated using statistical methods.

Ready Biodegradability Testing

Objective: To assess the potential for a substance to be rapidly and completely biodegraded by microorganisms.

Methodology (based on OECD Test Guideline 301): [14][15][16]

  • Inoculum: A mixed population of microorganisms from a source like activated sludge is used.

  • Test System: The test substance is incubated with the inoculum in a mineral medium under aerobic conditions.

  • Measurement: Biodegradation is measured by monitoring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) evolution, or oxygen consumption over a 28-day period.

  • Pass Criteria: A substance is considered "readily biodegradable" if it meets specific pass levels (e.g., >60% of theoretical CO2 production) within a 10-day window.[14]

Thermal Decomposition Analysis

Objective: To identify the products formed during the thermal degradation of a substance.

Methodology (Pyrolysis-Gas Chromatography-Mass Spectrometry - Py-GC/MS): [17]

  • Pyrolysis: A small sample of the material is rapidly heated to a high temperature (e.g., 950°C) in an inert atmosphere.

  • Separation: The volatile decomposition products are transferred to a gas chromatograph (GC) for separation based on their boiling points and chemical properties.

  • Identification: The separated compounds are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: The resulting mass spectra are compared to spectral libraries to identify the individual decomposition products.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the environmental impact assessment of flame retardants.

Environmental_Fate_Pathway cluster_source Source of Flame Retardant cluster_environment Environmental Compartments cluster_impact Environmental Impact Product Manufacturing Product Manufacturing Consumer Products Consumer Products Air Air Consumer Products->Air Volatilization Waste Disposal Waste Disposal Water Water Waste Disposal->Water Runoff Soil/Sediment Soil/Sediment Waste Disposal->Soil/Sediment Leaching Air->Water Deposition Air->Soil/Sediment Deposition Bioaccumulation Bioaccumulation Water->Bioaccumulation Persistence Persistence Water->Persistence Soil/Sediment->Bioaccumulation Soil/Sediment->Persistence Toxicity Toxicity Bioaccumulation->Toxicity

Caption: Environmental pathways of flame retardants from source to impact.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Environmental Testing cluster_analysis Data Analysis & Risk Assessment Flame_Retardant_Sample Flame_Retardant_Sample Aquatic_Toxicity Aquatic_Toxicity Flame_Retardant_Sample->Aquatic_Toxicity Biodegradability Biodegradability Flame_Retardant_Sample->Biodegradability Thermal_Decomposition Thermal_Decomposition Flame_Retardant_Sample->Thermal_Decomposition LC50_EC50_Calculation LC50_EC50_Calculation Aquatic_Toxicity->LC50_EC50_Calculation Degradation_Rate Degradation_Rate Biodegradability->Degradation_Rate Product_Identification Product_Identification Thermal_Decomposition->Product_Identification Risk_Quotient Risk_Quotient LC50_EC50_Calculation->Risk_Quotient Degradation_Rate->Risk_Quotient Product_Identification->Risk_Quotient

Caption: Workflow for assessing the environmental impact of flame retardants.

Thermal_Decomposition_Comparison cluster_dopp This compound (DOPP) cluster_hfr Halogenated Flame Retardant (HFR) DOPP_Structure DOPP DOPP_Products Phosphoric Acid Derivatives Phenols Alkenes DOPP_Structure->DOPP_Products Thermal Degradation HFR_Structure HFR (e.g., PBDE) HFR_Products Polybrominated Dioxins/Furans (PBDD/F) Hydrogen Bromide (HBr) HFR_Structure->HFR_Products Thermal Degradation

Caption: Comparison of thermal decomposition products.

Conclusion

The transition from halogenated flame retardants to alternatives like this compound represents a significant step towards reducing the environmental burden of fire safety. The available evidence suggests that OPFRs, as a class, offer advantages in terms of lower persistence and bioaccumulation potential compared to legacy HFRs. However, the potential for aquatic toxicity and other adverse health effects among some OPFRs necessitates a thorough and compound-specific risk assessment.[8] Continued research into the long-term environmental fate and effects of DOPP and other emerging flame retardants is crucial to ensure that the solutions of today do not become the environmental problems of tomorrow. This guide serves as a foundational resource for researchers and professionals engaged in the development and evaluation of safer, more sustainable flame retardant technologies.

References

Safety Operating Guide

Personal protective equipment for handling Dioctyl phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety and logistical information for the handling and disposal of Dioctyl phenylphosphonate (DOPP). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Risk Assessment

This compound is an organophosphate compound. While specific toxicity data is limited, it is prudent to handle it with care, as related compounds may present hazards upon exposure. The primary routes of potential exposure are skin contact, eye contact, and inhalation of mists or vapors.[1]

Summary of Hazards:

  • Skin Contact: May cause irritation upon prolonged or repeated contact.[2]

  • Eye Contact: May cause irritation.[1]

  • Inhalation: Avoid breathing vapors or mists, as this may cause irritation to the respiratory tract.[1]

  • Ingestion: Unlikely in a laboratory setting, but harmful if swallowed.[1]

Personal Protective Equipment (PPE) Protocol

A risk assessment should always precede the handling of this compound to ensure the appropriate level of protection. The following table outlines the recommended PPE for various laboratory tasks.

Table 1: Recommended Personal Protective Equipment (PPE)

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Weighing (Small Quantities) Safety glasses with side shields (ANSI Z87.1 or EN 166 compliant)Chemical-resistant gloves (Nitrile rubber, inspected before use)Standard laboratory coatNot generally required if handled in a well-ventilated area.
Solution Preparation & Transfers Safety goggles (ANSI Z87.1 or EN 166 compliant)Chemical-resistant gloves (Nitrile rubber, inspected before use)Chemical-resistant laboratory coat or apronHandle within a certified chemical fume hood.
Large-Scale Operations (>1L) Face shield worn over safety gogglesChemical-resistant gloves (Nitrile rubber, double-gloving recommended)Chemical-resistant suit or apron over a laboratory coatUse within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant, impervious clothing or suitA NIOSH/MSHA-approved respirator may be required depending on the spill size and ventilation.

Step-by-Step Operational Guide

3.1. Preparation and Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that an eyewash station and a safety shower are readily accessible.

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[1] Prevent the generation of aerosols. Keep the container tightly closed when not in use.[1]

  • Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.[4]

3.2. First Aid Measures:

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, seek medical attention.[1][4]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water.[1][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][4]

Disposal Plan for Contaminated Materials

Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Plan for Contaminated PPE and Materials

Waste TypeCollection ContainerDisposal Procedure
Used Gloves & Disposable PPE Labeled hazardous waste bag within a rigid, sealed container.Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Do not mix with general laboratory trash.
Contaminated Labware (disposable) Puncture-resistant sharps container or designated glass waste box.Treat as hazardous chemical waste. Ensure the container is clearly labeled with the chemical name.
Spill Debris (absorbents, etc.) Sealable, chemical-resistant container.Label as "Hazardous Waste" with the chemical name. Arrange for pickup by the institution's environmental health and safety department.[6]
Empty Chemical Containers Original container.Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Handle the empty container as you would the product itself or follow institutional guidelines for empty container disposal.[6]

Workflow and Logical Diagrams

Emergency Response for Chemical Exposure

cluster_immediate_actions Immediate Actions cluster_reporting Reporting & Assessment start Exposure Occurs (Skin/Eye Contact, Inhalation) remove_source Remove from Exposure Source start->remove_source stop Seek Professional Medical Attention remove_clothing Remove Contaminated Clothing remove_source->remove_clothing flush_area Flush Affected Area (15 mins for skin/eyes) notify_supervisor Notify Supervisor / Lab Manager flush_area->notify_supervisor remove_clothing->flush_area consult_sds Consult Safety Data Sheet (SDS) notify_supervisor->consult_sds consult_sds->stop cluster_assessment Risk Assessment Phase cluster_selection Control Selection identify_hazard Identify Chemical Hazards (e.g., Irritant) assess_task Assess Task-Specific Risks (e.g., Splashing, Aerosolization) identify_hazard->assess_task eng_controls Implement Engineering Controls (Fume Hood) assess_task->eng_controls ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) eng_controls->ppe_selection safe_handling Safe Handling Procedure ppe_selection->safe_handling

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.